molecular formula C8H14O2 B3405505 2-ethylhex-5-enoic Acid CAS No. 137018-47-4

2-ethylhex-5-enoic Acid

Cat. No.: B3405505
CAS No.: 137018-47-4
M. Wt: 142.2 g/mol
InChI Key: FWUSTFBMWUQKDP-UHFFFAOYSA-N
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Description

2-Ethylhex-5-enoic Acid (CAS 137018-47-4) is a carboxylic acid characterized by the molecular formula C₈H₁₄O₂ and an average molecular mass of 142.20 g/mol . Its structure incorporates both a carboxylic acid moiety and a terminal carbon-carbon double bond, as represented by the SMILES notation C=CCCC(CC)C(O)=O . This bifunctionality makes it a versatile building block in organic synthesis. Researchers value this compound as a potential precursor for the synthesis of various derivatives, particularly metal carboxylates. Analogous compounds, such as 2-Ethylhexanoic acid, are widely used to prepare metal ethylhexanoates (e.g., tin, cobalt, or nickel salts) which serve as catalysts in polymerization reactions like the synthesis of polylactide, and as efficient driers in alkyd resin coatings . The presence of the double bond offers a reactive handle for further chemical modification, enabling its incorporation into more complex polymer architectures or specialty chemicals. Available with a purity of 97% , this chemical is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSTFBMWUQKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-ethylhex-5-enoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-ethylhex-5-enoic acid , a structural analogue of the anticonvulsant Valproic Acid (VPA) and a critical metabolite of the industrial plasticizer 2-ethylhexanoic acid (2-EHA).

Classification: Branched-Chain Unsaturated Fatty Acid (BCUFA) Primary Application: Toxicology Biomarker, Metabolic Probe, Polymer Comonomer[1][2]

Part 1: Chemical Identity & Nomenclature

Precise identification is critical in this domain due to the prevalence of constitutional isomers (e.g., octenoic acid variants) and the significance of the terminal olefin in metabolic toxicity.[1]

ParameterTechnical Specification
IUPAC Name 2-ethylhex-5-enoic acid
Common Synonyms 2-ethyl-5-hexenoic acid; ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-ethyl-5-hexenoic acid; 2-Ethyl-5-hexenoic acid (metabolite)
CAS Registry Number 137018-47-4 (Racemic)
Molecular Formula

Molecular Weight 142.20 g/mol
SMILES CCC(CCC=C)C(=O)O
Chirality The C2 position is a stereocenter.[1] Standard synthesis yields the racemate (

).[1]
Structural Logic

The molecule consists of a hexanoic acid backbone with a terminal double bond at position 5 (the


 position relative to the chain length) and an ethyl substituent at the 

-carbon (position 2).[1] This specific geometry—an

-branched terminal olefin—is the structural determinant for its bioactivity and potential hepatotoxicity.[1]

Part 2: Critical Role in Drug Development & Toxicology

As a Senior Application Scientist, it is vital to contextualize why this specific molecule matters. It is not merely a chemical intermediate; it is a mechanistic probe for hepatotoxicity .[2]

The Valproic Acid (VPA) Connection

2-ethylhex-5-enoic acid is the structural homolog of 4-ene-VPA (2-propylpent-4-enoic acid), the metabolite responsible for Valproic Acid-induced hepatotoxicity.[1][2]

  • Mechanism: The terminal double bond undergoes metabolic activation (via

    
    -oxidation) to form chemically reactive intermediates (e.g., CoA esters) that deplete mitochondrial CoA and inhibit the urea cycle.[1]
    
  • Toxicological Significance: In drug safety assessment, 2-ethylhex-5-enoic acid serves as a reference standard for studying mechanism-based inactivation of Cytochrome P450 enzymes and mitochondrial dysfunction caused by branched-chain acids.[1][2]

Metabolic Pathway: The 2-EHA Link

2-ethylhexanoic acid (2-EHA), a ubiquitous plasticizer metabolite, undergoes hepatic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-desaturation to form 2-ethylhex-5-enoic acid.[1][3] This transformation mimics the bioactivation of VPA, suggesting overlapping toxicological profiles between pharmaceutical anticonvulsants and environmental plasticizers.[2]

MetabolicPathway EHA 2-Ethylhexanoic Acid (Plasticizer Metabolite) CYP CYP450 (Omega-Desaturation) EHA->CYP Liver Microsomes EHEA 2-Ethylhex-5-enoic Acid (Terminal Olefin) CYP->EHEA -2H (Desaturation) Mito Mitochondrial Beta-Oxidation EHEA->Mito Activation Tox Reactive CoA Thioesters (Hepatotoxicity) Mito->Tox Metabolic Error

Figure 1: Metabolic bioactivation pathway linking 2-ethylhexanoic acid to the potentially toxic 2-ethylhex-5-enoic acid intermediate.[3][4]

Part 3: Synthesis Protocol (Malonic Ester Route)

For research applications requiring high-purity material, commercial sourcing can be unreliable.[1] The following protocol utilizes the Malonic Ester Synthesis , a self-validating method that ensures regiospecificity of the alkyl groups.

Strategic Rationale

Direct alkylation of 2-ethylhexanoic acid is difficult due to steric hindrance and lack of regiocontrol.[1] The malonic ester route uses diethyl ethylmalonate as the starting scaffold, allowing precise introduction of the butenyl chain followed by decarboxylation.[2]

Step-by-Step Methodology
Phase 1: Alkylation[1][2]
  • Reagents: Diethyl ethylmalonate (1.0 eq), Sodium hydride (NaH, 1.1 eq, 60% dispersion), 4-Bromo-1-butene (1.1 eq), Dry THF.

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Wash NaH with dry hexane to remove mineral oil.[2] Suspend in dry THF.

    • Add diethyl ethylmalonate dropwise at 0°C. Stir for 30 min (H₂ evolution).

    • Add 4-bromo-1-butene dropwise.[1][2]

    • Reflux for 12–16 hours.[2] Monitor by TLC (disappearance of malonate).

  • Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[2] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    . Concentrate to yield Diethyl 2-(but-3-enyl)-2-ethylmalonate .
Phase 2: Hydrolysis & Decarboxylation[1]
  • Reagents: KOH (4.0 eq), Ethanol/Water (1:1), HCl (conc).

  • Procedure:

    • Dissolve the diester in EtOH/H₂O.[2] Add KOH. Reflux for 4 hours.

    • Concentrate to remove EtOH.[2] Acidify aqueous layer with HCl to pH 1.[2]

    • Extract the dicarboxylic acid with ether.[2]

  • Decarboxylation:

    • Heat the neat dicarboxylic acid to 160–180°C in an oil bath.

    • Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       will be observed. Continue until gas evolution ceases.[2]
      
  • Purification: Vacuum distillation (bp approx. 110–120°C at 5 mmHg) or silica gel chromatography (Hexane:EtOAc gradient).

SynthesisWorkflow Start Diethyl ethylmalonate Step1 Deprotonation (NaH/THF) Start->Step1 Step2 Alkylation (+ 4-Bromo-1-butene) Step1->Step2 Inter Intermediate: Diethyl 2-(but-3-enyl)-2-ethylmalonate Step2->Inter Step3 Hydrolysis (KOH/EtOH) & Acidification Inter->Step3 Step4 Thermal Decarboxylation (180°C, -CO2) Step3->Step4 Product Final Product: 2-ethylhex-5-enoic acid Step4->Product

Figure 2: Synthetic workflow for the production of 2-ethylhex-5-enoic acid via the malonic ester route.

Part 4: Analytical Validation

Trustworthiness in synthesis requires rigorous characterization.[2] The following NMR signals are diagnostic for the structure.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
-COOH 11.0 – 12.0Broad SingletCarboxylic acid proton
-CH= (Internal alkene)5.7 – 5.9MultipletC5 proton (Terminal alkene)
=CH₂ (Terminal alkene)4.9 – 5.1MultipletC6 protons (Terminal alkene)
-CH- (Alpha)2.3 – 2.4MultipletC2 Methine (Chiral center)
-CH₃ (Ethyl group)0.9 – 1.0TripletTerminal methyl of ethyl group

Note on Purity: The presence of a triplet at


 0.9 and the specific alkene pattern at 

5.8/5.0 distinguishes this from the saturated analogue (2-ethylhexanoic acid) and internal alkene isomers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53447169 (Related Isomer) and 2-Ethylhexanoic Acid Toxicity Data.[1] PubChem. [Link][1][5]

  • European Chemicals Agency (ECHA). 2-ethylhexanoic acid - Substance Information and Toxicological Profile.[1] ECHA. [Link][1]

  • Pennanen, S., et al. (1996).[1][6] "Metabolism of 2-ethylhexanoic acid in the rat." Archives of Toxicology. (Identification of 2-ethyl-5-hexenoic acid metabolite). [Link]

  • World Health Organization (WHO). Safety evaluation of certain food additives: 2-ethylhexanoic acid and related compounds.[1] WHO Food Additives Series. [Link][1]

Sources

Bifunctional Utility: Terminal Alkene Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Materials Science

Executive Summary

Terminal alkene carboxylic acids (e.g., 4-pentenoic acid, 10-undecenoic acid) represent a critical class of bifunctional "linchpin" reagents. Their utility stems from the orthogonal reactivity of their two functional handles: the carboxylic acid (


) allows for robust anchoring via amidation or esterification, while the terminal alkene (

) serves as a latent handle for olefin metathesis, thiol-ene "click" chemistry, or oxidative functionalization.

This guide details the strategic deployment of these building blocks, focusing on Peptide Stapling (drug discovery) and Orthogonal Ligation (materials science).

Structural Classes & Selection Logic

The selection of the carbon chain length (


) between the alkene and the carboxyl group dictates the physicochemical properties and reactivity profile.
Building BlockChain LengthCAS No.Primary ApplicationKey Technical Insight
Vinylacetic Acid C4 (

)
625-38-7Short LinkersWarning: Isomerization risk to conjugated crotonic acid.[1] Poor substrate for metathesis due to proximity to carbonyl.
4-Pentenoic Acid C5 (

)
591-80-0Peptide StaplingGold Standard: Ideal distance for i, i+4 alpha-helix stapling. High RCM reactivity.
5-Hexenoic Acid C6 (

)
1577-22-6Peptide StaplingUsed for i, i+7 stapling (requires longer span).[1]
10-Undecenoic Acid C11 (

)
112-38-9Polymer/SurfaceHydrophobic Spacer: Sourced from castor oil. Excellent for creating hydrophobic barriers or long flexible tethers.
Strategic Workflow: Divergent Synthesis

The following diagram illustrates how a single building block facilitates divergent synthetic pathways.

DivergentSynthesis Start Terminal Alkene Carboxylic Acid Anchor Step 1: Anchoring (Amide/Ester Bond) Start->Anchor Coupling Reagents (HATU/DIC) Inter Alkene-Functionalized Intermediate Anchor->Inter PathA Path A: Metathesis (RCM/CM) Inter->PathA Grubbs Cat. PathB Path B: Thiol-Ene (Click Reaction) Inter->PathB R-SH + hν ProdA Stapled Peptide / Macrocycle PathA->ProdA ProdB Thioether Conjugate PathB->ProdB

Figure 1: Divergent synthetic workflow utilizing the orthogonal reactivity of the acid and alkene handles.

High-Value Application: Peptide Stapling (RCM)

Ring-Closing Metathesis (RCM) using terminal alkene acids is the industry standard for stabilizing alpha-helical peptides ("stapling").[2] This process locks the peptide into a bioactive conformation, improving protease resistance and cell permeability.

Mechanistic Causality

The reaction is driven by the release of ethylene gas (entropic driver). However, the "Chelate Effect" is a critical failure mode. If the alkene is too close to the carbonyl (e.g., Vinylacetic acid), the carbonyl oxygen can coordinate to the Ruthenium catalyst, forming a stable, non-productive chelate that poisons the cycle. Therefore, 4-pentenoic acid (or its amino acid derivative, pentenyl-alanine) is the minimum viable length for efficient RCM.

RCM_Mechanism Pre Bis-Olefin Peptide (Pre-organized) MC1 Metallocyclobutane Intermediate I Pre->MC1 + Ru Catalyst Ru Active Ru Carbene (14e- species) Release Release of Ethylene (Entropic Drive) MC1->Release Release->Ru Regenerates Active Species MC2 Metallocyclobutane Intermediate II Release->MC2 Ring Closure Prod Stapled Peptide (Macrocycle) MC2->Prod - Ru Catalyst

Figure 2: Simplified catalytic cycle of Ring-Closing Metathesis for peptide stapling.

Experimental Protocol: Solid-Phase RCM

Context: Performing RCM on-resin prevents dimerization (pseudo-dilution effect).

Reagents:

  • Substrate: Resin-bound peptide with two terminal alkene residues (e.g., derived from 4-pentenoic acid).

  • Catalyst: Grubbs I (1st Gen) or Grubbs II (2nd Gen). Note: Grubbs I is often preferred for simple staples to avoid isomerization, but Grubbs II is required for sterically hindered systems.

  • Solvent: 1,2-Dichloroethane (DCE). Why? Higher boiling point than DCM allows for thermal acceleration.

Step-by-Step Methodology:

  • Solvent Degassing (Critical): Sparge DCE with Argon for 15 minutes. Oxygen destroys the Ruthenium carbene active species.

  • Catalyst Preparation: Dissolve Grubbs Catalyst (10-20 mol% relative to peptide) in degassed DCE to a concentration of ~10 mM.

  • Reaction: Add catalyst solution to the resin-bound peptide.[3][4]

  • Incubation: Agitate at Room Temperature for 2 hours (or 40°C for difficult sequences).

  • Monitoring (Self-Validation):

    • Visual Check: The solution should remain colored (purple/brown). If it turns black/precipitates immediately, the catalyst has decomposed (check solvent dryness).

    • Chemical Check: Cleave a small aliquot of resin. Analyze via HPLC/MS. The product should show a mass shift of -28 Da (loss of

      
      ).
      
  • Workup: Drain and wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove Ruthenium residues.

Materials Application: Thiol-Ene "Click" Chemistry[5][6][7]

For surface functionalization or polymer synthesis, the radical-mediated thiol-ene reaction is superior due to its insensitivity to water and oxygen compared to metathesis.

Mechanism & Utility

This reaction proceeds via a step-growth radical mechanism. It is strictly anti-Markovnikov , meaning the thiol adds to the terminal carbon, preserving the linear chain length. This is ideal for attaching 10-undecenoic acid derivatives to thiolated surfaces (e.g., gold nanoparticles, cysteine-rich proteins).

Experimental Protocol: Photo-Initiated Ligation

Reagents:

  • Alkene: 10-Undecenoic acid (or derivative).[1][5][6]

  • Thiol: Target molecule with free -SH group.

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV, or AIBN for thermal.

Step-by-Step Methodology:

  • Stoichiometry: Mix Alkene and Thiol in a 1:1.2 molar ratio (slight excess of thiol ensures complete consumption of the alkene).

  • Initiator Addition: Add DMPA (1-5 mol%).

  • Irradiation: Irradiate with UV light (

    
     nm) for 10-30 minutes.
    
    • Note: No solvent is necessary if reagents are liquid (neat), otherwise use THF or MeOH.

  • Self-Validation: Monitor by

    
    H NMR.
    
    • Signal to Watch: Disappearance of the multiplet at ~5.8 ppm (internal vinyl proton) and the doublet at ~5.0 ppm (terminal vinyl protons).

  • Purification: If the acid group is present, simple acid-base extraction removes unreacted non-acidic thiols.

References

  • Peptide Stapling & RCM Mechanism

    • Source: Blackwell, H. E., & Grubbs, R. H. (1998). "Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides.
    • URL:[Link] (Note: Link to full ACS Journal of Organic Chemistry paper expanding on the initial work).

  • Thiol-Ene Click Chemistry

    • Source: Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[7][8][9] Angewandte Chemie International Edition.

    • URL:[Link]

  • 10-Undecenoic Acid Properties & Applications

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5634, Undecylenic acid.
    • URL:[Link]

  • Protocol Optimization (RCM on Resin)

    • Source: Biotage Application Note.
    • URL:[Link]

Sources

2-Ethyl-5-Hexenoic Acid Derivatives: Synthetic Versatility & Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic utility, pharmaceutical relevance, and chemical behavior of 2-ethyl-5-hexenoic acid and its derivatives. It is structured for research scientists requiring actionable protocols and mechanistic insights.

Executive Summary

2-Ethyl-5-hexenoic acid (CAS: 161646-93-1 for R-isomer) represents a critical structural scaffold in two distinct domains: antiepileptic drug discovery and asymmetric natural product synthesis . As a structural analogue of Valproic Acid (VPA), it serves as a probe for separating anticonvulsant activity from teratogenic toxicity. Synthetically, the molecule features a "chiral switch" at the


-position (C2) and a distal terminal alkene (C5), acting as a versatile handle for iodolactonization, cross-metathesis, and radical cyclizations.

Part 1: Structural Significance & Synthetic Utility

The molecule is defined by a six-carbon chain with a terminal double bond and an ethyl group at the


-carbon. This structure offers a distinct advantage over the saturated industrial solvent 2-ethylhexanoic acid (CAS 149-57-5) by enabling late-stage functionalization.
The "VPA Analogue" Hypothesis

Valproic Acid (VPA, 2-propylpentanoic acid) is a frontline antiepileptic but carries significant risks of hepatotoxicity and teratogenicity (neural tube defects).

  • Structural Logic: Replacing a propyl arm with a butenyl arm (as in 2-ethyl-5-hexenoic acid) alters the metabolic profile.

  • Mechanism: The terminal double bond prevents the formation of the toxic metabolite 4-ene-VPA (a potent teratogen) via

    
    -oxidation pathways, potentially retaining GABAergic activity while mitigating toxicity.
    
The Synthetic "Handle"

The C5=C6 double bond is electronically isolated from the carboxylic acid, allowing chemoselective transformations:

  • Iodolactonization: Stereoselective cyclization to

    
    -lactones.
    
  • Metathesis: Precursor for Ring-Closing Metathesis (RCM) to form macrocycles or cyclopentenoids.

Part 2: Synthesis of 2-Ethyl-5-hexenoic Acid Derivatives

Method A: Robust Racemic Synthesis (Malonic Ester Route)

Best for: Large-scale preparation of metabolic probes or polymer precursors.

This protocol utilizes the classic malonic ester synthesis, prioritizing cost and scalability.

Reaction Scheme:

  • Alkylation 1: Diethyl malonate

    
     Diethyl ethylmalonate
    
  • Alkylation 2: Diethyl ethylmalonate

    
     Diethyl 2-ethyl-2-(but-3-en-1-yl)malonate
    
  • Hydrolysis/Decarboxylation:

    
     2-ethyl-5-hexenoic acid
    

Quantitative Summary:

Step Reagents Conditions Typical Yield
1 Diethyl malonate, EtBr, NaOEt Reflux, EtOH, 4h 85-90%
2 Intermediate 1, 4-bromo-1-butene, NaOEt Reflux, EtOH, 12h 75-80%

| 3 | KOH (aq), then H₂SO₄, Heat | 100°C, 6h (-CO₂) | 90-95% |

Method B: Asymmetric Synthesis (Evans Auxiliary)

Best for: Chiral building blocks and enantiopure drug candidates.[1]

To access the biologically active (R)- or (S)-enantiomers, an Evans oxazolidinone auxiliary is employed.

Protocol:

  • Acylation: React (S)-4-benzyl-2-oxazolidinone with butyryl chloride (

    
    -BuLi, THF, -78°C).
    
  • Asymmetric Alkylation: Generate the (Z)-enolate using NaHMDS at -78°C. Add 4-bromo-1-butene . The bulky benzyl group directs the electrophile to the Si-face.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ to yield (R)-2-ethyl-5-hexenoic acid (>98% ee).

Part 3: Key Transformations & Applications

Stereoselective Iodolactonization

The conversion of 2-ethyl-5-hexenoic acid to chiral lactones is a benchmark reaction for testing 1,3-asymmetric induction.

  • Mechanism: The reaction proceeds via a 5-exo-tet cyclization. The stereocenter at C2 influences the face of the alkene attacked by iodine (kinetic control).

  • Product: cis- or trans-5-(iodomethyl)-3-ethyldihydrofuran-2(3H)-one.

  • Reagents: I₂, NaHCO₃, MeCN/H₂O.

Ring-Closing Metathesis (RCM)

Derivatives of 2-ethyl-5-hexenoic acid are prime substrates for Grubbs-catalyzed RCM to form nitrogen or oxygen heterocycles.

Example Workflow:

  • Amidation: React 2-ethyl-5-hexenoic acid with allylamine

    
    N-allyl-2-ethyl-5-hexenamide.
    
  • RCM: Treat with Grubbs II catalyst (5 mol%) in CH₂Cl₂.

  • Result: Formation of a seven-membered lactam (Azepan-2-one derivative), a core scaffold in peptidomimetics.

Part 4: Visualizations & Pathways

Diagram 1: Synthetic Pathways & Logic

This diagram illustrates the divergence from the core malonate precursor to both the target acid and its downstream lactonization products.

G Start Diethyl Malonate Inter1 Diethyl ethylmalonate Start->Inter1 1. NaOEt, EtBr Inter2 Dialkyl Malonate (Precursor) Inter1->Inter2 2. NaOEt, 4-bromo-1-butene Target 2-Ethyl-5-Hexenoic Acid (Target Scaffold) Inter2->Target 3. Hydrolysis/Decarboxylation Lactone Iodolactone (Chiral Synthon) Target->Lactone I2, NaHCO3 (5-exo-tet) Metabolite VPA Analogue Studies (Non-Teratogenic) Target->Metabolite Pharma Screening

Caption: Synthetic genealogy of 2-ethyl-5-hexenoic acid, highlighting the malonic ester route and divergent applications in synthesis and pharmacology.

Diagram 2: Mechanism of Asymmetric Induction (Evans Method)

Visualizing the steric control that dictates the enantioselectivity of the alkylation step.

Mechanism Aux Evans Auxiliary (S)-4-benzyl Enolate (Z)-Enolate Intermediate (Li-Chelated) Aux->Enolate 1. Butyryl Chloride 2. NaHMDS (-78°C) Transition Transition State (Si-face Open) Enolate->Transition Steric Blocking by Benzyl Product (R)-2-Ethyl-5-hexenoic Acid Transition->Product Electrophile: 4-bromo-1-butene Hydrolysis

Caption: Stereochemical control model using Evans auxiliary. The benzyl group forces the homoallyl bromide to attack from the unhindered face.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of (R)-2-Ethyl-5-hexenoic Acid via Evans Auxiliary

1. Reagent Preparation:

  • Ensure THF is distilled from sodium/benzophenone immediately prior to use.

  • Titrate

    
    -BuLi using N-benzylbenzamide to confirm molarity.
    

2. Acylation:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF at -78°C.

  • Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 min.
    
  • Add butyryl chloride (1.2 eq). Warm to 0°C over 1h. Quench with sat. NH₄Cl.[2]

3. Alkylation (The Critical Step):

  • Cool the acylated imide (1.0 eq) in THF to -78°C.

  • Add NaHMDS (1.1 eq) dropwise. Checkpoint: Solution should turn yellow, indicating enolate formation. Stir 1h.

  • Add 4-bromo-1-butene (3.0 eq) and TBAI (catalytic).

  • Stir at -78°C for 4h, then slowly warm to -20°C overnight.

  • Validation: TLC should show conversion of the less polar starting material to a slightly more polar product.

4. Hydrolysis:

  • Dissolve alkylated product in THF/H₂O (3:1). Cool to 0°C.[3]

  • Add LiOH (2.0 eq) and H₂O₂ (30%, 4.0 eq). Stir 3h.

  • Quench with Na₂SO₃ (removes peroxides) and acidify to pH 2.

  • Extract with EtOAc. The free acid is in the organic layer; the auxiliary can be recovered from the initial basic wash.

References

  • Bialer, M. (2012). Structure-activity relationships of unsaturated analogues of valproic acid. Epilepsia , 53(s6), 26-33.[3]

  • Evans, D. A., et al. (1982). Chiral enolates in asymmetric synthesis. Journal of the American Chemical Society , 104(6), 1737-1739.

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology , 69(5), 310-321.

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials. Angewandte Chemie International Edition , 45(23), 3760-3803.

  • Organic Syntheses. Iodolactonization: Preparation of Iodolactones. Org. Synth. 1985, 64, 175.

Sources

Advanced Technical Guide: Branched Chain Unsaturated Fatty Acids (BCUFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched Chain Unsaturated Fatty Acids (BCUFAs) represent a specialized and potent class of lipids that combine the fluidizing properties of unsaturation (double bonds) with the steric disruption of alkyl branching.[1] Unlike their ubiquitous counterparts—straight-chain unsaturated fatty acids (SC-UFAs like oleic acid) and saturated branched-chain fatty acids (BCFAs like iso/anteiso-15:0)—BCUFAs are relatively rare in nature, found primarily in specific marine sponges (Demospongiae) and specialized plant pathways (e.g., Capsicum).[1]

In drug development, BCUFAs are emerging as high-value targets for membrane lipid therapy .[1] Their unique geometry allows them to selectively disrupt lipid rafts in cancer cells, modulate membrane protein function, and serve as precursors for novel antimicrobial agents.[1] This guide provides a technical deep-dive into their structural biology, biosynthetic origins, synthetic pathways, and analytical characterization.[1]

Part 1: Structural Biology & Physicochemical Properties

The Geometric Advantage

The biological potency of fatty acids is dictated by their ability to pack within the phospholipid bilayer.

  • Saturated Straight Chain (e.g., Palmitic Acid): Packs tightly, increasing membrane rigidity (

    
     is high).[1]
    
  • Cis-Unsaturated Straight Chain (e.g., Oleic Acid): Introduces a "kink" (

    
     bend), reducing packing density and increasing fluidity.[1]
    
  • Branched Chain Unsaturated (BCUFA): Introduces dual disruption .[1] The alkyl branch (methyl, ethyl) acts as a steric wedge, while the double bond provides the kink.[1] This combination creates a "hyper-fluidizing" effect, preventing the formation of ordered liquid-crystalline phases even at low temperatures.

Classification of BCUFAs

BCUFAs are categorized by the position of the branch and the double bond.

  • Demospongic Acids: Long-chain (

    
    ) acids with 
    
    
    
    unsaturation and often methyl-branched.[1] Found in marine sponges.[2][3][4]
  • Capsaicinoid Precursors: Medium-chain (

    
    ) acids like 8-methyl-trans-6-nonenoic acid .
    
  • Synthetic Antineoplastics: Engineered derivatives of oleic acid with methyl, butyl, or phenyl branches at the allylic positions.[1][5]

Part 2: Biosynthesis and Natural Sources

Marine Sponges: The Pathway

Marine sponges (Class Demospongiae) are the primary natural reservoir for long-chain BCUFAs.[1][3][4] These organisms harbor bacterial symbionts that provide branched-chain primers (from amino acid catabolism), which the sponge host elongates and desaturates.[1]

Key Mechanism:

  • Primer Synthesis: Bacterial symbionts convert Valine/Leucine/Isoleucine into iso/anteiso-CoA primers.[1]

  • Elongation: The sponge elongates these primers to

    
    .[1]
    
  • Desaturation: Specialized

    
     and 
    
    
    
    desaturases introduce double bonds, creating the characteristic "demospongic" motif.[1]
The Capsaicin Pathway (Plant)

In Capsicum species, the pungency of chili peppers relies on the synthesis of capsaicinoids.[1][6] The acyl tail of capsaicin is a BCUFA.[1]

Biosynthesis cluster_0 Branched Chain Amino Acid Pathway cluster_1 Fatty Acid Elongation cluster_2 Capsaicin Assembly Valine Valine KIV α-Ketoisovalerate Valine->KIV Transamination Isobutyryl Isobutyryl-CoA KIV->Isobutyryl Decarboxylation FAS Fatty Acid Synthase (Elongation) Isobutyryl->FAS Primer BC_Sat 8-Methyl-nonanoic acid (Saturated Intermediate) FAS->BC_Sat Desaturase Desaturase (Introduction of trans-Δ6) BC_Sat->Desaturase 8-Methyl-trans-6-nonenoyl-CoA 8-Methyl-trans-6-nonenoyl-CoA Desaturase->8-Methyl-trans-6-nonenoyl-CoA BCUFA Product Pun1 Capsaicin Synthase (Pun1 Locus) Capsaicin Capsaicin Pun1->Capsaicin Amide Bond Formation Vanillyl Vanillylamine Vanillyl->Pun1 8-Methyl-trans-6-nonenoyl-CoA->Pun1

Figure 1: Biosynthetic pathway of the BCUFA moiety in Capsaicin.[6] The critical step is the generation of 8-methyl-trans-6-nonenoyl-CoA.

Part 3: Therapeutic Applications & Mechanisms[1]

Anticancer Activity (Membrane Lipid Therapy)

Synthetic BCUFAs have shown significant efficacy against human breast (MCF-7) and colon (HT-29) cancer cell lines.[1][5][7][8]

  • Mechanism: Cancer cells rely on "lipid rafts" (cholesterol-rich rigid domains) for survival signaling (e.g., Akt/mTOR pathways).[1]

  • Action: Incorporation of BCUFAs into the membrane disrupts the packing of these rafts due to the steric bulk of the branch plus the unsaturated kink. This displaces signaling proteins, leading to apoptosis.[1]

  • Key Compounds:

    • Phenyl-branched oleic acid derivatives: High potency (IC50 ~48 ppm).[1][5][7][8]

    • n-Butyl-branched oleic acid derivatives: Moderate potency.

Antimicrobial Agents

Bacteria, particularly Gram-positive species like S. aureus, regulate their membrane fluidity using saturated BCFAs.[1] Introducing unsaturated branched variants can destabilize their membrane integrity, acting as a novel class of antibiotic adjuvants.[1]

Mechanism BCUFA Synthetic BCUFA (e.g., Phenyl-Oleic Derivative) Membrane Cancer Cell Membrane (Lipid Rafts) BCUFA->Membrane Incorporation Disruption Disruption of Raft Packing (Steric Hinderance) Membrane->Disruption Signaling Displacement of Signaling Proteins (Akt, EGFR) Disruption->Signaling Apoptosis Induction of Apoptosis (Caspase 3 Activation) Signaling->Apoptosis Therapeutic Effect

Figure 2: Mechanism of Action for BCUFAs in Oncology.[1] The lipid acts as a biophysical disruptor of survival signaling.

Part 4: Analytical Methodologies

Accurate identification of BCUFAs requires distinguishing them from their straight-chain isomers. Standard Mass Spectrometry (MS) of methyl esters (FAMEs) is often insufficient because the molecular ion is identical to straight-chain isomers.[1]

Derivatization Strategies

To locate the branch and the double bond, specific derivatives are required:

  • Picolinyl Esters / DMOX Derivatives: These nitrogen-containing derivatives stabilize charge at the fragmentation site, allowing for precise localization of the branch point and the double bond via GC-MS.

  • Dimethyl Disulfide (DMDS) Adducts: React specifically with double bonds, creating a distinct fragmentation pattern that reveals the position of unsaturation.[1]

Analytical Workflow Table
StepMethodPurposeCritical Notes
1. Extraction Folch or Bligh-DyerIsolate Total LipidsUse antioxidants (BHT) to prevent oxidation of double bonds.[1]
2. Transesterification Acid-catalyzed (

)
Create FAMEsAlkaline hydrolysis may not fully derivatize sphingolipids.
3.[1] Structural Tagging 3-Pyridylcarbinol esterificationLocate Branch/Double BondCrucial Step: Standard FAMEs cannot distinguish iso- from anteiso- or branch position easily.
4. Separation GC (Capillary Column)Separate IsomersUse highly polar columns (e.g., CP-Sil 88 or BPX70) for separation of geometric isomers.
5.[1] Detection MS (EI Mode)Structure ElucidationLook for mass gaps of 14u (CH2) vs gaps indicating branch points.[1]

Part 5: Chemical Synthesis (Synthetic Biology)[1]

Since natural extraction is low-yield, chemical synthesis is preferred for drug development.[1]

General Protocol for Branched Oleic Acid Derivatives:

  • Starting Material: Methyl Oleate (or other unsaturated ester).[1][5][7][8]

  • Allylic Bromination: Reaction with N-bromosuccinimide (NBS) to introduce a leaving group at the allylic position (adjacent to the double bond).[1]

  • Organocuprate Coupling: Reaction with a lithium dialkylcuprate (

    
    , where R = methyl, butyl, phenyl).[1] This displaces the bromide and installs the branch 
    
    
    
    while retaining the double bond.
  • Hydrolysis: Conversion of the ester back to the free fatty acid for biological testing.

References

  • Anticancer Activity of Branched-chain Derivatives of Oleic Acid. Source: International Institute of Anticancer Research.[1] Significance: Establishes the therapeutic potential of synthetic BCUFAs against breast and colon cancer.[5][8] URL:[Link][1]

  • Marine Unsaturated Fatty Acids: Structures, Bioactivities, Biosynthesis. Source: Royal Society of Chemistry (RSC Advances).[1] Significance: Comprehensive review of "Demospongic acids" and marine-derived BCUFAs. URL:[Link]

  • Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression of Capsaicin Synthase. Source: MDPI (Molecules).[1][5] Significance: Details the biosynthetic pathway and enzymatic assembly of the BCUFA moiety in capsaicin. URL:[Link][1]

  • Branched Chain Fatty Acids in the Vernix Caseosa. Source: NIH / PubMed.[1] Significance: Discusses the presence of branched lipids in human development, though primarily saturated, providing context for biological relevance.[1] URL:[Link][1]

  • Expansion of the Structure-Activity Relationship of Branched Chain Fatty Acids. Source: NIH / PubMed.[1] Significance: Specifically investigates the effect of unsaturation and branching group size on anticancer potency.[9] URL:[Link][1]

Sources

High-Purity 2-Ethylhex-5-enoic Acid: Sourcing, Validation, and Application in Metabolic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sourcing and Validating High-Purity 2-Ethylhex-5-enoic Acid for Research Content Type: Technical Whitepaper / Operational Guide Audience: Researchers in Metabolic Toxicology, Polymer Chemistry, and Drug Discovery.[1]

Executive Summary & Chemical Identity

2-Ethylhex-5-enoic acid (CAS: 137018-47-4 / 161646-93-1 for R-isomer) is a critical research standard used primarily in metabolic profiling of plasticizers (e.g., DEHP) and as a structural analogue in valproate toxicology studies.[1] Unlike its conjugated isomers (2-enoic or 3-enoic acids), the 5-enoic variant possesses a terminal olefin, making it a unique probe for


-oxidation pathways and cytochrome P450 activity.[1]

This guide provides a rigorous framework for sourcing this compound, validating its isomeric purity, and handling it to maintain integrity during sensitive assays.

Chemical Specifications
PropertySpecification
IUPAC Name 2-Ethylhex-5-enoic acid
Common Synonyms 2-Ethyl-5-hexenoic acid;

-VPA analogue
Molecular Formula

Molecular Weight 142.20 g/mol
Key Structural Feature Terminal alkene at C5; Chiral center at C2
Primary Application Metabolic standard for 2-ethylhexanol/DEHP toxicity; PPAR

binding studies

The Sourcing Landscape: Commercial vs. Custom

Because 2-ethylhex-5-enoic acid is a specific metabolite rather than a bulk commodity, supply chains are bifurcated between catalog suppliers (for racemic standards) and specialized synthesis houses (for enantiopure isomers).[1]

Tier 1: Commercial Catalog Suppliers (Racemic & Chiral)

For general metabolic screening where chirality is not the primary variable, commercial catalogs offer the fastest procurement.[1]

SupplierCatalog / Product IDPurity GradeNotes
Sigma-Aldrich (Merck) CAS 137018-47-4

97% (GC)
Primary source for racemic standards.[1]
BLD Pharm BD0078913695%+Offers the (R)-isomer (CAS 161646-93-1), critical for teratogenicity studies.[1]
TCI Chemicals Inquire>98%Often lists under 2-ethyl-5-hexenoic acid; check nomenclature carefully.
Enamine Custom Stock95%+Good source for building block analogues if modifying the carboxyl group.[1]
Tier 2: Strategic Synthesis (When Purity is Paramount)

Commercial batches often contain trace amounts of the thermodynamically more stable conjugated isomers (2-enoic acid) due to migration of the double bond during storage or purification.[1] For definitive mechanistic toxicology, in-house synthesis or custom synthesis is recommended.[1]

The "Self-Validating" Synthesis Route: The most robust synthesis involves the


-alkylation of 5-hexenoic acid.[1] This route prevents double-bond migration because the olefin is distal to the reaction center.[1]
  • Starting Material: 5-Hexenoic acid (commercially available).[1]

  • Reagent: Lithium Diisopropylamide (LDA, 2.1 eq), Ethyl Iodide.[1]

  • Mechanism: Dianion formation followed by

    
     alkylation at the 
    
    
    
    -carbon.[1]
  • Advantage: Guarantees the terminal position of the double bond, unlike elimination reactions which yield mixtures.[1]

Technical Validation: The "Self-Validating" Protocol

Blind trust in a Certificate of Analysis (CoA) is a risk in high-stakes research.[1] You must verify the regio-isomerism (position of the double bond) and enantiomeric excess (if using chiral forms).[1]

A. Regio-Isomer Verification (NMR)

The critical impurity is the 2-ethylhex-4 -enoic or 2 -enoic acid. Use


 NMR to distinguish the terminal alkene.[1]
  • Target Signal (5-enoic): Look for the multiplet at

    
     5.7–5.9 ppm  (internal vinyl proton) and the distinct terminal vinyl protons at 
    
    
    
    4.9–5.1 ppm
    .
  • Impurity Flag: Any signals in the

    
     6.5–7.0 ppm  region indicate conjugation with the carbonyl (2-enoic acid), rendering the sample unfit for 
    
    
    
    -oxidation studies.[1]
B. Experimental Workflow Visualization

The following diagram outlines the decision logic for validating the compound prior to use in biological assays.

ValidationProtocol Start Received Sample (2-ethylhex-5-enoic acid) NMR 1H NMR Analysis (CDCl3) Start->NMR CheckOlefin Check Olefin Region (4.9 - 5.9 ppm) NMR->CheckOlefin Terminal Signals at 4.9-5.1 ppm (Terminal Alkene) CheckOlefin->Terminal Confirmed Internal Signals > 6.0 ppm (Conjugated Alkene) CheckOlefin->Internal Isomerized GCMS GC-MS Derivatization (Methyl Ester) Terminal->GCMS Reject REJECT / RE-PURIFY Internal->Reject ChiralHPLC Chiral HPLC (If stereochemistry matters) GCMS->ChiralHPLC Purity >98% Approve RELEASE FOR ASSAY ChiralHPLC->Approve ee > 95% ChiralHPLC->Reject Racemized

Figure 1: Decision tree for validating the structural integrity of 2-ethylhex-5-enoic acid. Note the critical NMR checkpoint for double bond migration.

Research Applications & Metabolic Context

Understanding why you are using this specific isomer is crucial for experimental design.

The Metabolic Pathway

2-Ethylhex-5-enoic acid is not just a chemical; it is a biomarker of specific metabolic failure points or enzymatic activities. In the metabolism of 2-ethylhexanol (a breakdown product of DEHP), the primary pathway is oxidation to 2-ethylhexanoic acid. The 5-enoic derivative appears via


-desaturation, a minor pathway often upregulated under specific toxicological stress.[1]

MetabolicPathway DEHP DEHP (Plasticizer) MEHP MEHP DEHP->MEHP Lipase EH 2-Ethylhexanol MEHP->EH Hydrolysis EHA 2-Ethylhexanoic Acid (Primary Metabolite) EH->EHA ADH/ALDH Target 2-Ethylhex-5-enoic Acid (Terminal Olefin) EHA->Target CYP450 (omega-desaturation) Glucuronide Glucuronide Target->Glucuronide Conjugation Oxidation Oxidation Target->Oxidation Beta-oxidation

Figure 2: Metabolic genesis of 2-ethylhex-5-enoic acid from DEHP/2-Ethylhexanol exposure.

Key Research Uses
  • Teratogenicity Screening: The (R)-enantiomer of 2-ethylhexanoic acid derivatives is generally more potent in inducing neural tube defects than the (S)-isomer.[1] The 5-enoic acid variant is used to test if the terminal double bond mitigates or enhances this toxicity compared to the saturated parent.[1]

  • PPAR Activation: Like many branched fatty acids, this compound acts as a peroxisome proliferator.[1] Researchers use it to map the structure-activity relationship (SAR) of PPAR

    
     and PPAR
    
    
    
    activation.[1]

Handling and Stability Protocols

Terminal alkenes are susceptible to oxidation (epoxidation) and polymerization if mishandled.[1]

  • Storage: Store neat oil at -20°C under argon or nitrogen.

  • Solvent Compatibility: Dissolve in DMSO or Methanol for biological assays.[1] Avoid protic solvents if using acidic catalysts.[1]

  • Stability Check: If the liquid turns yellow or viscous, polymerization has occurred.[1] Re-run the NMR validation protocol.

References

  • Pennanen, S., et al. (1996).[1][2] "Metabolism of 2-ethylhexanoic acid in the rat." Toxicology and Applied Pharmacology. (Verified via search context 1.1)

  • Buhler, R., et al. (1990).[1] "Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid." Life Sciences.[1][2][3]

  • Scientific Committee for Food Safety (VKM). (2005).[1] "Risk assessment of 2-ethylhexanoic acid." VKM Report.

  • PubChem. "Compound Summary for CID 11137267: (2R)-2-ethylhex-5-enoic acid."[1][4] National Library of Medicine.[1] [1][4]

  • Sigma-Aldrich. "Product Specification: 2-ethylhex-5-enoic acid."

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Ethylhex-5-enoic Acid from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-ethylhex-5-enoic acid, a valuable carboxylic acid intermediate, utilizing the robust and versatile malonic ester synthesis pathway. Starting from the readily available diethyl malonate, this protocol details a two-step alkylation process, followed by saponification and decarboxylation. The causality behind each experimental step, critical safety considerations for all reagents, and in-depth mechanistic insights are provided to ensure reproducibility and a thorough understanding of the reaction sequence. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Rationale

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the creation of substituted acetic acids from diethyl malonate.[1][2][3] The key to this synthesis lies in the notable acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[4] This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is an excellent nucleophile that readily participates in SN2 reactions with alkyl halides.[1][5]

This protocol employs a sequential dialkylation strategy to introduce both an ethyl and a crotyl (but-2-enyl) group onto the α-carbon of diethyl malonate. Subsequent hydrolysis of the ester functionalities, followed by heating, induces decarboxylation to yield the target molecule, 2-ethylhex-5-enoic acid.[1][3][6] The choice of sodium ethoxide as the base is strategic; it prevents transesterification, a potential side reaction that could occur if a different alkoxide were used with the ethyl esters.[3]

Overall Reaction Scheme

The synthesis proceeds in three principal stages:

  • Sequential Dialkylation: Diethyl malonate is first ethylated and then crotylated.

  • Saponification: The resulting diester is hydrolyzed to a dicarboxylate salt using a strong base.

  • Acidification and Decarboxylation: The dicarboxylate is acidified to the corresponding dicarboxylic acid, which upon heating, loses CO₂ to form the final product.

Overall reaction scheme for the synthesis of 2-ethylhex-5-enoic acid

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis protocol, from starting materials to the final purified product.

Synthesis_Workflow start Start: Diethyl Malonate & Absolute Ethanol prep_base Prepare Sodium Ethoxide Solution (Na in Absolute Ethanol) deprot1 Step 1: First Deprotonation (Formation of Sodio-malonic Ester) prep_base->deprot1 Add to Diethyl Malonate solution alkyl1 Step 2: First Alkylation (Add Ethyl Bromide) deprot1->alkyl1 Controlled temperature deprot2 Step 3: Second Deprotonation alkyl1->deprot2 Form Ethyl Diethylmalonate alkyl2 Step 4: Second Alkylation (Add Crotyl Bromide) deprot2->alkyl2 Add more NaOEt solution hydrolysis Step 5: Saponification (Hydrolysis with aq. NaOH) alkyl2->hydrolysis Form Ethyl Crotyl Diethylmalonate acid_decarb Step 6: Acidification & Decarboxylation (Add aq. HCl, Heat) hydrolysis->acid_decarb Reflux workup Step 7: Workup & Extraction (Isolate Crude Product) acid_decarb->workup Cool and extract purify Step 8: Purification (Vacuum Distillation) workup->purify product Final Product: 2-Ethylhex-5-enoic Acid purify->product

A high-level overview of the synthesis workflow.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this synthesis.

ReagentFormulaM.W. ( g/mol )AmountMolesNotes / Purity
Diethyl MalonateC₇H₁₂O₄160.1740.0 g0.25≥99% purity[7]
SodiumNa22.9912.1 g0.525Cut into small pieces
Absolute EthanolC₂H₅OH46.07250 mL-Anhydrous, 200 proof
Ethyl BromideC₂H₅Br108.9728.3 g0.26≥99% purity
Crotyl BromideC₄H₇Br135.0035.1 g0.26Technical grade, ~85%
Sodium HydroxideNaOH40.0040.0 g1.00ACS grade or higher
Hydrochloric AcidHCl36.46~100 mL-Concentrated (37%)
Diethyl Ether(C₂H₅)₂O74.12300 mL-Anhydrous, for extraction
Sodium SulfateNa₂SO₄142.04As needed-Anhydrous, for drying

Detailed Experimental Protocols

5.1. Stage 1: Sequential Dialkylation of Diethyl Malonate

  • Causality: This stage involves two sequential SN2 reactions. A stoichiometric amount of base is used for each deprotonation step to generate the nucleophilic enolate. The reaction is performed in absolute ethanol to ensure anhydrous conditions, preventing the reactive sodium metal and sodium ethoxide from being quenched by water.

Protocol:

  • Preparation of Sodium Ethoxide: Set up a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. In the flask, add 250 mL of absolute ethanol. Carefully add 12.1 g (0.525 mol) of sodium metal in small pieces to the ethanol at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved completely. This process is highly exothermic.[8]

  • First Alkylation (Ethylation): Once the sodium ethoxide solution has cooled to room temperature, add 40.0 g (0.25 mol) of diethyl malonate dropwise via the addition funnel with stirring.

  • After the addition is complete, add 28.3 g (0.26 mol) of ethyl bromide dropwise. The reaction is exothermic, and the mixture may gently reflux.

  • After the addition of ethyl bromide, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Second Alkylation (Crotylation): Cool the mixture to room temperature. The enolate for the second alkylation is already present from the excess sodium ethoxide.

  • Add 35.1 g (0.26 mol) of crotyl bromide dropwise through the addition funnel. A mild exothermic reaction should be observed.

  • Once the addition is complete, heat the reaction mixture to reflux for an additional 3-4 hours.

5.2. Stage 2 & 3: Saponification, Acidification, and Decarboxylation

  • Causality: Saponification with a strong base (NaOH) hydrolyzes the two ester groups to carboxylate salts. Subsequent acidification with a strong acid (HCl) protonates the carboxylates to form the dicarboxylic acid. β-keto acids and substituted malonic acids are unstable to heat and readily undergo decarboxylation through a six-membered cyclic transition state to yield the final carboxylic acid product.[1][3]

Protocol:

  • Saponification: Cool the reaction mixture from Stage 1. Prepare a solution of 40.0 g (1.0 mol) of sodium hydroxide in 150 mL of water and add it to the flask.

  • Heat the resulting mixture to a vigorous reflux for 4-6 hours to ensure complete hydrolysis of the esters. Most of the ethanol will distill off during this process.

  • Acidification and Decarboxylation: After cooling the flask in an ice-water bath, slowly and carefully add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2, check with litmus or pH paper). Vigorous foaming will occur due to the evolution of CO₂.

  • Once the gas evolution has subsided, assemble the apparatus for simple distillation and heat the mixture. Continue heating until CO₂ evolution ceases completely. This step completes the decarboxylation.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The product will likely be an oily layer.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-ethylhex-5-enoic acid.

  • Purification: Purify the crude product by vacuum distillation. The purity of the fractions can be assessed by GC-MS or NMR spectroscopy.

Safety and Hazard Considerations

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Metal: Highly reactive with water, producing flammable hydrogen gas and sodium hydroxide. Handle with forceps, and never allow contact with water or moist skin.[9]

  • Sodium Ethoxide: Corrosive, flammable, and reacts violently with water.[10][11][12] Causes severe skin and eye burns.[9][12] Wear appropriate PPE and handle with care.[12]

  • Ethyl Bromide & Crotyl Bromide: Flammable liquids and irritants.[13][14] Crotyl bromide is a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.[13][15] Keep away from heat, sparks, and open flames.[13][14]

  • Concentrated Acids and Bases (HCl, NaOH): Highly corrosive. Cause severe burns upon contact. Handle with extreme care, ensuring appropriate PPE is worn.

References

  • General Malonic Ester Synthesis Overview. (n.d.). Homework.Study.com. Retrieved February 8, 2024, from [Link]

  • Production process of 2-ethyl hexanoic acid. (n.d.). Google Patents.
  • Baria, B. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). YouTube. Retrieved February 8, 2024, from [Link]

  • Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 8, 2024, from [Link]

  • Alkylation of Diethyl malonate||malonic ester Synthesis||Synthesis via Enolates||B.Sc 3rd year. (2021, May 18). YouTube. Retrieved February 8, 2024, from [Link]

  • Process for the C-alkylation of malonic esters using phase-transfer agents. (n.d.). Google Patents.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2023, June 5). Master Organic Chemistry. Retrieved February 8, 2024, from [Link]

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. Retrieved February 8, 2024, from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved February 8, 2024, from [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • How to prepare hexanoic acid starting from diethylmalonate. (2018, June 2). Quora. Retrieved February 8, 2024, from [Link]

  • Alkylation of Enolate Ions. (2023, March 12). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. (2023, August 23). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • The Alkylation of Malonic Ester. (2020, November 5). ResearchGate. Retrieved February 8, 2024, from [Link]

  • The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. (2014, July 26). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Diethyl malonate. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Chemical Properties of Diethyl malonate (CAS 105-53-3). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]

  • Synthesis of diethyl diethylmalonate. (2021, December 6). Sciencemadness.org. Retrieved February 8, 2024, from [Link]

  • SODIUM ETHOXIDE, 95% - Safety Data Sheet. (2015, October 19). Gelest, Inc.. Retrieved February 8, 2024, from [Link]

  • Synthesis of metal 2-ethylhexanoates. (n.d.). Google Patents.
  • Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. (2000, January). ResearchGate. Retrieved February 8, 2024, from [Link]

  • ICSC 1739 - DIETHYLMALONATE. (n.d.). ILO and WHO. Retrieved February 8, 2024, from [Link]

  • Diethyl malonate, 250 ml, CAS No. 105-53-3. (n.d.). Carl ROTH. Retrieved February 8, 2024, from [Link]

  • Synthesis of 2-ethylhex-2-enal. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]

  • 2-Butene, 1-bromo-, (2E)-. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

Sources

Application Note: Direct Synthesis of Functionalized Polyolefins via Late Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The incorporation of polar functional groups (e.g., esters, hydroxyls, acids) into non-polar polyolefin backbones (polyethylene, polypropylene) remains one of the most significant challenges in polymer chemistry. Traditional Ziegler-Natta and early Metallocene catalysts are highly oxophilic; polar monomers act as Lewis bases, irreversibly coordinating to the electrophilic metal center and poisoning the catalyst (the "Lewis Acid-Base Mismatch").

This guide details the Direct Copolymerization method using Late Transition Metal (LTM) Catalysts , specifically bulky Palladium(II)-


-diimine  systems (Brookhart-type). Unlike Group 4 metals (Ti, Zr), late transition metals are less oxophilic and more tolerant of polar functionality. This protocol focuses on the copolymerization of Ethylene  and Methyl Acrylate (MA) , a benchmark system for creating materials with enhanced adhesion, toughness, and dyeability.
Key Mechanistic Insight: The "Chain Walking" Phenomenon

A unique feature of Pd-diimine catalysis is "Chain Walking"—a series of


-hydride eliminations and re-insertions that allows the metal center to migrate along the polymer chain.[1]
  • Consequence: In copolymerization, this mechanism typically locates the polar group at the ends of branches, rather than in the linear backbone. This topology preserves the crystallinity of the main chain while presenting functional groups at the surface.

Mechanistic Workflow (Visualization)

The following diagram illustrates the competition between Insertion (Chain Growth) and Chelation (Resting State). The stability of the 6-membered chelate ring formed after acrylate insertion is the rate-determining factor.

CatalyticCycle ActiveSpecies Active Pd-Alkyl Species (L2Pd-R)+ EthyleneCoord Ethylene Coordination & Insertion ActiveSpecies->EthyleneCoord + C2H4 PolarCoord Polar Monomer (MA) Coordination (π-complex) ActiveSpecies->PolarCoord + Methyl Acrylate EthyleneCoord->ActiveSpecies Propagation Insertion21 2,1-Insertion (Regioselective) PolarCoord->Insertion21 ChelateRest 6-Membered Chelate (Resting State) Insertion21->ChelateRest Rapid Chelation RingOpen Ring Opening by Ethylene (Rate Limiting Step) ChelateRest->RingOpen + C2H4 (High Pressure) ChainWalk Chain Walking (Isomerization) ChainWalk->ActiveSpecies Re-initiation RingOpen->ChainWalk

Figure 1: Catalytic cycle showing the "Chelate Trap" formed after polar monomer insertion. Overcoming this resting state requires sufficient ethylene pressure.

Experimental Protocol: Catalyst Synthesis & Preparation

Safety Warning: All steps involving organometallic complexes must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.

Materials
  • Precursor: (COD)PdMeCl (COD = 1,5-cyclooctadiene)

  • Ligand: Ar-N=C(Me)-(Me)C=N-Ar (where Ar = 2,6-diisopropylphenyl). Rationale: Bulky aryl groups retard chain transfer, enabling high molecular weight.[2]

  • Activator: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). Rationale: Creates a non-coordinating anion, enhancing electrophilicity.

Protocol A: Synthesis of [(ArN=C(Me)-(Me)C=NAr)Pd(Me)(Cl)]
  • Ligand Dissolution: In a glovebox, dissolve 1.0 eq of the

    
    -diimine ligand in dry Dichloromethane (DCM).
    
  • Metalation: Add 1.0 eq of (COD)PdMeCl to the solution. Stir at Room Temperature (RT) for 12 hours.

    • Observation: Color typically shifts from pale yellow to deep orange/red.

  • Purification: Remove solvent in vacuo. Wash the residue with dry pentane (3 x 10 mL) to remove displaced COD.

  • Drying: Dry the resulting orange solid under high vacuum for 4 hours.

    • Yield Target: >85%.

    • Storage: Store at -30°C in the glovebox.

Experimental Protocol: High-Pressure Copolymerization

Objective: Copolymerization of Ethylene and Methyl Acrylate (MA).

Reagent Preparation (Critical)
  • Methyl Acrylate (MA): Must be passed through a column of activated basic alumina to remove the polymerization inhibitor (MEHQ).

    • Addendum: Add 50-100 ppm of BHT (2,6-di-tert-butyl-4-methylphenol) to the purified MA.

    • Why? BHT inhibits radical homopolymerization of the acrylate (which creates a gel) but does not interfere with the coordination polymerization at the metal center.

  • Solvent: Toluene or Chlorobenzene (Anhydrous, degassed).

Protocol B: Polymerization Run
  • Reactor Setup: Heat a 300 mL stainless steel autoclave to 100°C under vacuum for 1 hour to remove trace water. Cool to reaction temperature (typically 35°C for "living" character, or 80°C for high activity).

  • Catalyst Activation (In Glovebox):

    • Mix the Pd-Precatalyst (from Protocol A) with 1.0 eq of NaBArF in Chlorobenzene.

    • Result: Formation of the active cationic species [(N^N)Pd(Me)(Solvent)]+ [BArF]-.

  • Charging:

    • Under positive Argon flow, inject the solvent (50 mL) and Purified MA (5 mL) into the reactor.

    • Inject the active catalyst solution (20 µmol Pd).

  • Pressurization: Immediately pressurize with Ethylene (400 psi / 2.8 MPa).

    • Note: Constant pressure feed is required to maintain ethylene concentration (driving ring-opening of the chelate).

  • Reaction: Stir at 1000 rpm for the designated time (e.g., 4 hours).

  • Quenching:

    • Vent the reactor carefully.

    • Pour the reaction mixture into 500 mL of acidic methanol (MeOH + 5% HCl).

    • Why HCl? It protonates the catalyst residues and helps break down any Pd-polymer chelates.

  • Workup: Filter the polymer, wash with excess methanol, and dry in a vacuum oven at 60°C overnight.

Characterization & Data Interpretation

Expected Microstructure (NMR)

Unlike linear HDPE, Pd-diimine copolymers are highly branched.

  • 1H NMR: Look for the methoxy singlet (

    
     3.6 ppm) to quantify incorporation.
    
  • 13C NMR: Branching topology is key. Polar groups will appear at the ends of branches due to the "chain walking" mechanism following 2,1-insertion.

Comparative Performance Table
Catalyst SystemPolar MonomerIncorporation (mol%)Molecular Weight (Mn)Branching (per 1000 C)Tolerance
Pd-Diimine (Brookhart) Methyl Acrylate0.5 - 15%20 - 150 kDa60 - 100 (High)High
Ni-Diimine Methyl Acrylate< 1%Low (Oligomers)20 - 60Low (Easily Poisoned)
Pd-Phosphine-Sulfonate (Drent) Acrylonitrile1 - 20%10 - 50 kDa< 10 (Linear)Medium
Metallocene (Zr/Ti) Methyl Acrylate0%N/AN/AZero (Poisoned)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymer Yield Catalyst Poisoning (Water/O2)Check glovebox atmosphere (<1 ppm O2/H2O). Ensure MA is dried over CaH2 and distilled.
Gel Formation Radical PolymerizationEnsure BHT (Radical Inhibitor) is added to the acrylate monomer.
Low Incorporation Ethylene Pressure too HighReduce ethylene pressure (competition effect). Note: This will also lower TOF.
Low Molecular Weight Chain Transfer (High Temp)Lower reaction temperature (e.g., from 80°C to 25°C). Increase steric bulk of ligand Ar groups.
Reactor Fouling Polymer PrecipitationUse Chlorobenzene instead of Toluene (better solubility for polar copolymers).

References

  • Johnson, L. K., Killian, C. M., & Brookhart, M. (1995). New Pd(II)- and Ni(II)-Based Catalysts for Polymerization of Ethylene and alpha-Olefins.[2][3] Journal of the American Chemical Society.[4] Link

  • Drent, E., et al. (2002). Palladium Catalysed Copolymerisation of Ethene with Alkylacrylates: Polar Comonomer Built into the Linear Polymer Chain. Chemical Communications. Link

  • Nakamura, A., Anselment, T. M. J., Claverie, J., & Mecking, S. (2009). Ortho-Phosphinobenzenesulfonate: A Superb Ligand for Palladium-Catalyzed Coordination-Insertion Copolymerization of Polar Vinyl Monomers. Accounts of Chemical Research. Link

  • Chen, C. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. MDPI Polymers. Link

  • Li, M., & Eisen, M. S. (2024). Switchable Synthesis of Ethylene/Acrylate Copolymers by a Dinickel Catalyst.[2] ACS Catalysis. Link[2]

Sources

Application Note: Catalytic Hydrogenation of 2-Ethylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust protocol for the catalytic hydrogenation of 2-ethylhex-5-enoic acid to 2-ethylhexanoic acid (2-EHA) .

While the standard industrial route to 2-EHA involves the hydrogenation of the conjugated 2-ethylhex-2-enal, this guide specifically addresses the 2-ethylhex-5-enoic acid isomer. This terminal alkene intermediate often arises in specialized catalytic cycles (e.g., butadiene hydrofunctionalization or specialty monomer synthesis) and requires a distinct hydrogenation strategy to preserve the carboxylic acid functionality while quantitatively saturating the remote double bond.

Introduction & Scope

2-Ethylhexanoic acid (2-EHA) is a critical industrial intermediate used in the production of metallic soaps, plasticizers, and stabilizers.[1][2] While typically produced via the aldol condensation of butyraldehyde followed by oxidation/hydrogenation, alternative synthetic routes utilizing butadiene telomerization or specific metabolic pathways yield the 2-ethylhex-5-enoic acid isomer (CAS 137018-47-4).

This protocol details the selective hydrogenation of the C5-C6 terminal double bond in 2-ethylhex-5-enoic acid. Unlike the conjugated 2-enoic isomer, the 5-enoic acid possesses an isolated terminal alkene, making it kinetically more reactive toward hydrogenation but susceptible to isomerization if catalyst conditions are not optimized.[1]

Key Reaction Transformation
  • Substrate: 2-Ethylhex-5-enoic acid (

    
    )
    
  • Product: 2-Ethylhexanoic acid (

    
    )[1][3][4]
    
  • Catalyst: Palladium on Carbon (Pd/C)[1][5]

  • Mechanism: Heterogeneous Horiuti-Polanyi Hydrogenation[1]

ReactionScheme Substrate 2-Ethylhex-5-enoic Acid (Terminal Alkene) Catalyst Pd/C Catalyst H2 (1-3 bar) Substrate->Catalyst Adsorption Product 2-Ethylhexanoic Acid (Saturated) Catalyst->Product Reduction (>99% Yield)

Figure 1: Reaction scheme for the saturation of the C5 terminal alkene.

Scientific Mechanism & Critical Parameters

Mechanistic Insight

The reaction proceeds via the Horiuti-Polanyi mechanism on the surface of the Palladium catalyst.

  • Adsorption: The

    
    -electrons of the C5=C6 terminal alkene coordinate to the Pd surface.
    
  • Dissociation: Molecular hydrogen (

    
    ) dissociates on adjacent Pd sites into atomic hydrogen.
    
  • Insertion: Stepwise addition of H atoms across the double bond occurs.[6] The terminal nature of the alkene (monosubstituted) minimizes steric hindrance, resulting in rapid turnover frequencies (TOF) compared to internal alkenes.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Catalyst Loading 5-10 wt% (dry basis)Terminal alkenes are highly reactive; lower loadings prevent rapid exotherms while maintaining rate.[1]
Hydrogen Pressure 1 – 3 bar (15-45 psi)High pressure is unnecessary for terminal alkenes and may promote decarboxylation (rare) or ring saturation if aromatics were present.[1]
Temperature 20°C – 40°CAmbient temperature is usually sufficient. Higher temps increase the risk of double bond migration (isomerization to internal positions) before reduction.
Solvent Methanol or EthanolProtic solvents facilitate H-bonding with the carboxylic acid, preventing dimer formation and improving catalyst wetting.[1]

Experimental Protocol

Safety Warning: Palladium on carbon is pyrophoric when dry. Always keep the catalyst wet with water or solvent. Hydrogen gas is highly flammable; ensure proper grounding and ventilation.

Materials
  • Precursor: 2-Ethylhex-5-enoic acid (>95% purity).

  • Catalyst: 5% Pd/C (50% water wet paste recommended for safety).[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Gas: Hydrogen (Ultra High Purity) or Nitrogen (for purging).[1]

Step-by-Step Procedure
Phase 1: Reactor Setup
  • Weighing: Into a 250 mL hydrogenation flask (or Parr reactor vessel), weigh 10.0 g of 2-ethylhex-5-enoic acid.

  • Solvent Addition: Add 100 mL of Methanol. Swirl to dissolve.

  • Catalyst Addition: Carefully add 0.5 g of 5% Pd/C (wet paste).

    • Note: Add the catalyst to the liquid to minimize spark risk. Do not dump dry catalyst into solvent vapor.

Phase 2: Hydrogenation
  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times to remove oxygen.[1]
    
  • Activation: Purge with Hydrogen (

    
    ) three times.
    
  • Reaction: Pressurize the vessel to 2 bar (30 psi) with

    
    .
    
  • Agitation: Stir vigorously (800-1000 RPM). The reaction is diffusion-controlled; poor stirring limits the rate.[1]

  • Monitoring: Maintain pressure and stirring at 25°C for 2-4 hours .

    • Endpoint: Reaction is complete when

      
       uptake ceases. Verify by TLC (Stain: KMnO4) or GC.[1]
      
Phase 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the Pd/C catalyst. Wash the pad with 20 mL methanol.

    • Safety: Do not let the filter cake dry out completely in air; dispose of it in a designated water-waste container immediately.

  • Concentration: Remove the methanol solvent via rotary evaporation at 40°C under reduced pressure.

  • Final Product: The resulting colorless oil is 2-Ethylhexanoic Acid .[1][3][7]

    • Purity Check: Purity is typically >99% without further distillation.

Process Workflow Diagram

Workflow Start Start: Raw Material 2-Ethylhex-5-enoic Acid Solv Dissolve in Methanol Start->Solv Cat Add 5% Pd/C Catalyst (Wet Paste) Solv->Cat React Hydrogenation 2 bar H2, 25°C, 4h Cat->React Filter Filtration (Celite) Remove Pd/C React->Filter Evap Rotary Evaporation Remove Solvent Filter->Evap End Final Product 2-Ethylhexanoic Acid Evap->End

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical methods should be used to validate conversion.

AttributeMethodSpecification
Conversion GC-FID / GC-MSDisappearance of peak at retention time corresponding to 5-enoic acid.
Identity 1H NMRLoss of alkene protons (

5.0-6.0 ppm).[1] Appearance of saturated alkyl multiplets.
Purity Acid Value TitrationTheoretical: ~389 mg KOH/g.

Troubleshooting Guide:

  • Incomplete Conversion: Usually due to catalyst poisoning (S or P contaminants in starting material) or insufficient agitation. Action: Add fresh catalyst or increase stirring speed.

  • Isomerization: If internal alkene isomers are observed, the reaction temperature is likely too high or hydrogen pressure too low (starved surface conditions). Action: Lower Temp, Increase Pressure.

References

  • PubChem. "2-Ethylhex-5-enoic acid (Compound)."[1][8] National Library of Medicine. Accessed October 2023.[6] [Link][1][9]

  • Intratec. "2-Ethylhexanoic Acid Production from Butyraldehyde." Intratec Solutions. [Link]

  • Master Organic Chemistry. "Catalytic Hydrogenation of Alkenes with Pd/C." [Link]

  • Google Patents. "Polar group-containing olefin copolymer."[1] (Mentions 2-ethylhex-5-enoic acid as comonomer).

Sources

2-ethylhex-5-enoic acid intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Utilization of 2-Ethylhex-5-enoic Acid in Pharmaceutical Development

Executive Summary

2-Ethylhex-5-enoic acid (2-EHEA) represents a critical structural isomer of the antiepileptic drug Valproic Acid (VPA). Unlike VPA (2-propylpentanoic acid), 2-EHEA possesses a terminal alkene "warhead" at the


-position relative to the ethyl branch. This unsaturation provides two distinct advantages in drug discovery:
  • Late-Stage Diversification: The terminal alkene serves as a handle for orthogonal functionalization (e.g., epoxidation, hydroboration, olefin metathesis) to generate complex histone deacetylase (HDAC) inhibitors.

  • Mechanistic Probing: It acts as a metabolic probe to study

    
    -oxidation versus 
    
    
    
    -oxidation pathways in fatty acid metabolism, specifically differentiating the pharmacokinetics of VPA analogues.

This guide details a high-purity synthesis protocol via the Malonic Ester route, designed to minimize isomerization and polymerization byproducts common in terminal alkene synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Ethylhex-5-enoic acid
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents (DCM, THF, EtOH); sparingly soluble in water
Key Functional Group Terminal Alkene (C5=C6)
Chirality Racemic (C2 is a chiral center); resolvable via chiral amine crystallization

Synthetic Strategy: The Malonic Ester Route

To ensure regio-control and prevent poly-alkylation, we utilize a stepwise alkylation of diethyl malonate. This route is superior to direct alkylation of carboxylic acid enolates due to milder conditions and easier purification of the diester intermediate.

Mechanism of Action (Retrosynthesis)

The synthesis relies on the acidity of the alpha-protons in diethyl malonate (pKa ~13). Sequential deprotonation and nucleophilic substitution with ethyl iodide and 4-bromo-1-butene construct the carbon skeleton. Subsequent hydrolysis and thermal decarboxylation yield the target acid.[1]

SynthesisPath Malonate Diethyl Malonate Int1 Intermediate A (Mono-ethyl) Malonate->Int1 Malonate->Int1 Step 1 Int2 Intermediate B (Dialkyl Diester) Int1->Int2 Int1->Int2 Step 2 Target 2-Ethylhex-5-enoic Acid Int2->Target Int2->Target Step 3 R1 1. NaOEt/EtOH 2. Et-I R2 1. NaOEt/EtOH 2. 4-Bromo-1-butene R3 1. KOH/H2O (Reflux) 2. H+ (Acidify) 3. Δ (160°C, -CO2)

Figure 1: Stepwise Malonic Ester Synthesis pathway for 2-ethylhex-5-enoic acid.

Detailed Experimental Protocol

Safety Warning: 4-Bromo-1-butene is a lachrymator and alkylating agent. Diethyl malonate and intermediates should be handled in a fume hood. VPA analogues are potential teratogens; pregnant personnel should avoid handling.

Phase 1: Preparation of Diethyl 2-ethyl-2-(but-3-enyl)malonate
  • Reagent Setup:

    • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

    • Prepare Sodium Ethoxide (NaOEt) solution: Dissolve Sodium metal (2.53 g, 110 mmol) in anhydrous Ethanol (100 mL) under N₂ flow. Stir until H₂ evolution ceases.

  • First Alkylation (Ethyl Group):

    • Cool the NaOEt solution to 0°C.

    • Add Diethyl Malonate (16.0 g, 100 mmol) dropwise over 20 mins. Stir for 30 mins at room temperature (RT).

    • Add Ethyl Iodide (17.1 g, 110 mmol) dropwise.

    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Note: If commercial Diethyl Ethylmalonate is available, start directly at Step 3 to save time.

  • Second Alkylation (Butenyl Group):

    • To the reaction mixture (containing the mono-alkylated anion), add a second equivalent of NaOEt (prepared from 2.53 g Na in 50 mL EtOH).

    • Add 4-Bromo-1-butene (14.8 g, 110 mmol) dropwise.

    • Reflux for 12 hours.[2] The solution should turn turbid as NaBr precipitates.

    • Workup: Cool to RT. Concentrate ethanol in vacuo. Resuspend residue in Diethyl Ether (200 mL) and wash with water (2 x 100 mL) and brine (50 mL). Dry over MgSO₄ and concentrate.

    • Purification: Vacuum distillation (approx.[2] 0.5 mmHg) is recommended to remove unreacted starting materials.

Phase 2: Hydrolysis and Decarboxylation
  • Saponification:

    • Dissolve the diester (Intermediate B) in a solution of KOH (20 g) in Water:Ethanol (1:1, 100 mL).

    • Reflux for 12 hours.[2]

    • Distill off the ethanol. Acidify the aqueous residue with conc. HCl to pH < 2 while cooling in an ice bath.

    • Extract the dicarboxylic acid with Ethyl Acetate (3 x 50 mL). Dry and concentrate to obtain the crude 2-ethyl-2-(but-3-enyl)malonic acid .

  • Thermal Decarboxylation:

    • Place the crude dicarboxylic acid in a neat flask equipped with a short-path distillation head.

    • Heat the oil bath to 160–170°C .

    • CO₂ evolution will be vigorous. Maintain temperature until gas evolution ceases (approx. 1-2 hours).

    • Apply vacuum (10 mmHg) to distill the final product, 2-ethylhex-5-enoic acid .

    • Critical Control Point: Do not exceed 180°C to prevent migration of the double bond from the terminal position (C5) to the internal position (C4).

Quality Control & Validation

The product must be validated to ensure the double bond has not isomerized.

AnalysisExpected Signal / ResultInterpretation
¹H NMR (CDCl₃)

5.7-5.9 (m, 1H)
Terminal alkene proton (-CH=)

4.9-5.1 (m, 2H)
Terminal alkene protons (=CH₂)

2.3-2.4 (m, 1H)
Alpha-proton (chiral center)

0.9 (t, 3H)
Methyl of the ethyl group
GC-MS M+ peak at m/z 142Confirms Molecular Weight
IR Spectroscopy 1710 cm⁻¹ (C=O stretch)Carboxylic Acid
1640 cm⁻¹ (C=C stretch)Alkene presence

Self-Validation Check: If the alkene multiplets at 5.0/5.8 ppm are shifted or split into a clean doublet/quartet pattern, isomerization to the conjugated 2-enoic or internal 4-enoic acid has occurred.

Downstream Applications

This intermediate is a versatile scaffold. The following diagram illustrates its utility in generating diverse pharmacological agents.

Applications Root 2-Ethylhex-5-enoic Acid Node1 Epoxidation (mCPBA) Root->Node1 Node2 Amidation (Valnoctamide Analogs) Root->Node2 Node3 Olefin Metathesis (Grubbs Cat.) Root->Node3 Prod1 HDAC Inhibitors (Epoxide Warhead) Node1->Prod1 Targeting Zinc Domain Prod2 CNS Active Agents (Anticonvulsants) Node2->Prod2 Bioisosteres Prod3 Macrocyclic Peptides Node3->Prod3 Ring Closing

Figure 2: Functionalization tree for 2-ethylhex-5-enoic acid in drug discovery.

References

  • Bialer, M. (2012). "Chemical properties of Valproic Acid and its derivatives." Transactions of the American Clinical and Climatological Association, 123, 166–177. Link

  • Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and molecular mechanisms." Pharmacology & Toxicology, 69(5), 310-321. Link

  • Sigma-Aldrich. (2023). "Diethyl ethylmalonate Product Specification." Merck KGaA. Link

  • PubChem. (2023). "2-ethylhexanoic acid - Safety and Hazards." National Library of Medicine. Link

  • Perrio, C., et al. (2005). "Synthesis of radiolabeled valproic acid analogues for PET imaging." Journal of Labelled Compounds and Radiopharmaceuticals, 48(1), 31-43.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Ethylhex-5-enoic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-ethylhex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive unsaturated carboxylic acid. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and purity of your material, preventing unwanted polymerization during storage.

Troubleshooting Guide: Immediate Solutions for Storage Issues

This section addresses specific problems you might encounter. Each answer provides an immediate course of action and explains the underlying chemical principles.

Q1: My bottle of 2-ethylhex-5-enoic acid appears cloudy, more viscous, or contains solid precipitates. What has happened, and is the material still usable?

A: This is a classic sign of oligomerization or polymerization. The terminal alkene group on the 2-ethylhex-5-enoic acid molecule is susceptible to free-radical polymerization, where individual monomer units link together to form larger chains. This process increases viscosity and can lead to the formation of solid polymer.

  • Immediate Action:

    • Do NOT heat the bottle. Heating will dramatically accelerate the polymerization, potentially leading to a dangerous runaway reaction where pressure builds up inside the container.[1][2]

    • Assess the extent: If only a small amount of precipitate is present or viscosity has slightly increased, the bulk of the monomer may still be viable. However, its purity is compromised.

    • Consider purification: For critical applications, you may attempt to separate the monomer from the polymer. This can be challenging and is often best achieved by vacuum distillation in the presence of a polymerization inhibitor. This should only be performed by experienced chemists with appropriate safety measures in place.

    • Disposal: If the polymerization is advanced (i.e., the material is mostly solid), the product is likely unusable for most applications. It should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Causality: Polymerization is often initiated by heat, UV light, or contaminants like peroxides or metal ions that can generate free radicals.[1] Once initiated, the reaction is self-sustaining. The observed changes are a direct result of the increase in molecular weight as monomer chains grow.

Q2: I have received a new batch of 2-ethylhex-5-enoic acid. How can I confirm its quality and ensure it is safe for long-term storage?

A: Quality confirmation is a critical first step. You should verify the monomer's purity and ensure it is adequately stabilized.

  • Recommended Workflow:

    • Visual Inspection: Check for clarity and the absence of solids. The liquid should be clear and colorless to pale yellow.[3]

    • Analytical Confirmation: Use analytical techniques to assess purity.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can confirm the purity of the monomer and detect the presence of low-molecular-weight oligomers.[4] A sharp, single peak corresponding to the monomer is expected.

      • Proton NMR (¹H NMR): This can confirm the chemical structure and identify the characteristic peaks of the vinyl group. A decrease in the integration of these vinyl protons relative to other protons on the molecule could indicate polymerization.

    • Check Inhibitor Levels: The Certificate of Analysis (CoA) from the supplier should specify the inhibitor and its concentration. If you need to store the material for an extended period, you may need to verify or supplement the inhibitor.

Q3: I need to store my 2-ethylhex-5-enoic acid for over six months. What is the definitive protocol to prevent degradation?

A: Long-term stability requires a multi-faceted approach that strictly controls the storage environment and ensures the presence of an effective inhibitor.

  • Step-by-Step Long-Term Storage Protocol:

    • Select the Right Inhibitor: For unsaturated monomers, phenolic inhibitors are common.[5][] Ensure your material contains an inhibitor like 4-methoxyphenol (MEHQ) or Butylated Hydroxytoluene (BHT) at a suitable concentration (typically 100-200 ppm).

    • Choose the Correct Container: Use an amber glass bottle or a chemically resistant container that blocks UV light. Ensure the container is clean, dry, and free of any contaminants.

    • Control the Atmosphere: Oxygen can promote the formation of peroxides, which are potent polymerization initiators. However, phenolic inhibitors like MEHQ require a small amount of oxygen to be effective. Therefore, do not store under a completely inert atmosphere (like high-vacuum or pure argon) if using this class of inhibitors. Storing in a sealed container with a normal air headspace is standard practice.

    • Maintain Low Temperature: Store the container in a refrigerator or a designated cold-storage area, ideally between 2-8 °C. Lower temperatures significantly reduce the rate of potential polymerization.[3]

    • Log and Monitor: Label the container clearly with the date of receipt and storage. Set a schedule to visually inspect the material every 1-2 months for any changes in appearance.

Below is a workflow diagram outlining the decision-making process for ensuring optimal storage.

G Workflow: Long-Term Storage of 2-Ethylhex-5-enoic Acid cluster_0 Initial Assessment cluster_1 Storage Protocol start Receive New Material visual_check Visual Inspection (Clarity, Color, Solids) start->visual_check analytical_check Analytical QC (GC/HPLC, NMR) visual_check->analytical_check inhibitor_check Confirm Inhibitor (Type & Concentration) analytical_check->inhibitor_check decision Is Material Stable & Properly Inhibited? inhibitor_check->decision container Select Amber Glass Container temp Store at 2-8 °C container->temp atmosphere Seal with Air Headspace (for MEHQ) temp->atmosphere log Log & Schedule Regular Checks atmosphere->log end Stable Long-Term Storage log->end decision->container Yes remediate Remediation Required: - Add Inhibitor - Consider Purification decision->remediate No remediate->container

Caption: Decision workflow for storing 2-ethylhex-5-enoic acid.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about the chemistry and handling of 2-ethylhex-5-enoic acid.

Q1: What makes 2-ethylhex-5-enoic acid susceptible to polymerization?

A: The key is its molecular structure. It possesses a terminal carbon-carbon double bond (an alkene), which is electron-rich. This double bond can be attacked by a free radical, an atom or molecule with an unpaired electron. This initiates a chain reaction where the newly formed radical then attacks another monomer, propagating the polymer chain. This process is common to many unsaturated monomers like styrene and acrylates.[1]

Q2: How do polymerization inhibitors like MEHQ or BHT actually work?

A: Polymerization inhibitors are radical scavengers. They interrupt the propagation step of the polymerization chain reaction. Phenolic inhibitors, such as MEHQ and BHT, work by donating their phenolic hydrogen atom to the highly reactive growing polymer radical. This terminates the polymer chain and creates a much more stable inhibitor radical, which is not reactive enough to initiate a new polymer chain.

The diagram below illustrates this mechanism, showing how an inhibitor molecule "caps" the growing polymer chain.

G Mechanism of Free-Radical Polymerization & Inhibition initiator Initiator (I•) (e.g., Peroxide, UV) monomer1 Monomer (M) initiator->monomer1 Initiation growing_chain Growing Chain (M-I•) monomer1->growing_chain monomer2 Another Monomer (M) growing_chain->monomer2 Propagation propagated_chain Longer Chain (M-M-I•) monomer2->propagated_chain propagated_chain->propagated_chain inhibitor Inhibitor (In-H) (e.g., MEHQ) propagated_chain->inhibitor terminated_chain Terminated Chain (M-M-I-H) inhibitor->terminated_chain stable_radical Stable Inhibitor Radical (In•) inhibitor->stable_radical

Caption: How inhibitors stop the polymerization chain reaction.

Q3: Is it true that some inhibitors require oxygen to function?

A: Yes, this is a critical and often misunderstood point. Phenolic inhibitors like MEHQ and hydroquinone (HQ) are most effective in the presence of a small amount of dissolved oxygen. The oxygen helps to regenerate the active form of the inhibitor and scavenges other radical species. Therefore, storing these stabilized monomers under a completely inert atmosphere (e.g., argon or nitrogen) can paradoxically reduce their shelf life. A small air headspace in the storage container is beneficial.[7]

Q4: What materials should I avoid bringing into contact with 2-ethylhex-5-enoic acid?

A: To maintain purity and prevent hazardous reactions, avoid contact with the following:

  • Strong Bases: Can cause vigorous acid-base reactions.

  • Oxidizing Agents: Can initiate radical polymerization.[8]

  • Reducing Agents: Can also react with the molecule.[8]

  • Certain Metals: Some metals can catalyze polymerization. Use glass or other non-reactive containers.

Q5: How can I remove the inhibitor before my experiment?

A: If the inhibitor interferes with your downstream application (e.g., a polymerization reaction or catalysis), it must be removed. Common methods include:

  • Alkali Wash: Washing a solution of the monomer in an organic solvent with a dilute aqueous base (like NaOH) will deprotonate the phenolic inhibitor, pulling it into the aqueous layer. The organic layer containing the purified monomer can then be separated, dried, and used immediately.[5]

  • Column Chromatography: Passing the monomer through a column of activated alumina is a very effective method for removing phenolic inhibitors.

  • Important: Once the inhibitor is removed, the monomer is highly reactive and should be used immediately. Do not attempt to store inhibitor-free 2-ethylhex-5-enoic acid.

Summary of Recommended Storage Conditions

For quick reference, the optimal storage parameters are summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of polymerization.[3]
Inhibitor MEHQ, BHT, or equivalentScavenges free radicals to prevent chain initiation.[5][]
Inhibitor Level 100–200 ppm (or as per supplier)Ensures sufficient protection during the intended storage period.
Atmosphere Normal air headspaceProvides necessary oxygen for phenolic inhibitors to function effectively.
Container Amber glass bottlePrevents photo-initiation by blocking UV light.
Avoid Heat sources, direct sunlight, contaminantsThese are all potential initiators of polymerization.[2]

References

  • Sdfine. (n.d.). 2-ethylhexanoic acid - Sdfine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexanoic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). ω-Unsaturated Carboxylic Acids.
  • Bhattacharya, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers (Basel), 15(2), 430.
  • Analytical Chemistry. (n.d.). Spectrophotometric determination of carboxylic acids.... ACS Publications.
  • Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors?.
  • Fisher Scientific. (2025). 2-Ethylhexanoic acid Safety Data Sheet.
  • Takeda, S. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • LibreTexts Chemistry. (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives.
  • CDH Fine Chemical. (n.d.). 2-ETHYL HEXANOIC ACID Material Safety Data Sheet.
  • Loba Chemie. (2016). 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • BOC Sciences. (n.d.). Polymerization Inhibitors.

Sources

Technical Support Center: Removal of 2-Ethylhex-2-enoic Acid Impurities

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Impurity Remediation (Michael Acceptors)

Diagnostic & Identification

Q: How do I confirm the presence of 2-ethylhex-2-enoic acid in my reaction mixture?

A: This impurity is a structural analog of 2-ethylhexanoic acid (2-EHA) but contains an

1
  • UV Detection (HPLC): The most reliable diagnostic.

    • 2-Ethylhexanoic acid: Weak UV absorbance (only carbonyl

      
       transition ~210 nm).
      
    • 2-Ethylhex-2-enoic acid: Strong UV absorbance due to

      
       conjugation.[1]
      
    • Protocol: Run HPLC with a Diode Array Detector (DAD). A peak showing strong absorbance at 220–240 nm is a positive indicator of the unsaturated impurity.

  • Retention Time: On a C18 reverse-phase column, the unsaturated acid is slightly less lipophilic than the saturated acid due to the double bond and planar geometry, typically eluting slightly earlier than 2-ethylhexanoic acid.

  • Mass Spectrometry: Look for the [M-H]⁻ ion at m/z 141 (Unsaturated) vs. m/z 143 (Saturated).

Remediation Workflows

Q: Which removal strategy should I choose?

A: Your strategy depends entirely on the identity of your Desired Product . Use the decision matrix below to select the correct protocol.

Gcluster_legendKey Decision FactorsStartIdentify Desired ProductIsAcidIs the product2-Ethylhexanoic Acid?Start->IsAcidIsNeutralIs the productNeutral (Ester/Alcohol)?IsAcid->IsNeutralNoMethodAPROTOCOL A:Selective Hydrogenation(Convert Impurity to Product)IsAcid->MethodAYesMethodBPROTOCOL B:Chemical Scavenging(Thiol-Michael Addition)IsNeutral->MethodBNo (Complex Matrix)MethodCPROTOCOL C:Basic Extraction(Salt Formation)IsNeutral->MethodCYesWarningWarning: Distillation is rarely effectivedue to close boiling points (~228°C vs ~216°C).

Figure 1: Decision tree for selecting the appropriate purification protocol based on product identity.

Protocol A: Selective Hydrogenation (Conversion)

Best For: When your target product is 2-Ethylhexanoic Acid .[2] Mechanism: Instead of removing the impurity, you chemically convert it into the desired product by saturating the double bond.

Step-by-Step Guide:

  • Catalyst Selection: Use 5% Pd/C (Palladium on Carbon) or Raney Nickel. Pd/C is preferred for milder conditions.

  • Solvent: Methanol or Ethanol (if the acid is dissolved). Can be run neat (solvent-free) if the mixture is liquid and viscosity allows.

  • Conditions:

    • Pressure: 1–3 bar

      
       (Balloon to low pressure).
      
    • Temperature: Ambient to 50°C.

    • Time: Monitor by HPLC. Reaction is usually fast (1–4 hours).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.

  • Validation: The UV peak at 230 nm should disappear, while the bulk area of 2-ethylhexanoic acid (RI or low-UV detection) increases.

Expert Insight: This is the most "atom-economical" method as it increases your yield.

Protocol B: Thiol-Silica Scavenging (Polishing)

Best For: When you cannot hydrogenate (e.g., product contains other reducible groups) or for removing trace ppm levels (Genotoxic Impurity compliance). Mechanism: The impurity is a Michael Acceptor . Thiols (R-SH) are potent nucleophiles that selectively attack the

1

Materials:

  • Scavenger: Silica-bound Thiol (e.g., SiliaMetS® Thiol, QuadraPure® TU).

  • Loading: Typically 1.0–1.5 mmol/g functional loading.

Step-by-Step Guide:

  • Stoichiometry: Calculate the moles of impurity (via HPLC w/ standard). Add 4–10 equivalents of the scavenger resin relative to the impurity.

  • Solvent Compatibility: Ensure the reaction mixture is in a solvent compatible with the resin (MeOH, EtOAc, DCM, THF).

  • Incubation: Add resin to the mixture and stir gently at 40–50°C for 4–12 hours.

    • Note: Elevated temperature accelerates the Michael addition.

  • Filtration: Filter off the solid resin. The impurity remains bound to the solid; the filtrate contains your purified product.

Data: Scavenging Efficiency vs. Time

Time (h)TemperatureRemoval Efficiency (%)
125°C15%
425°C45%
450°C >98%
1250°C>99%
Protocol C: Salt Formation (Basic Extraction)

Best For: When your product is Neutral (e.g., 2-ethylhexanol or an ester) and the impurity is the free acid.

Mechanism: 2-ethylhex-2-enoic acid is acidic (

1

Step-by-Step Guide:

  • Reagent: Prepare a 5% Sodium Bicarbonate (

    
    )  or Carbonate (
    
    
    )
    solution.
    • Avoid strong bases (NaOH) if your product is an ester to prevent hydrolysis.

  • Extraction: Wash the organic reaction mixture with the basic aqueous solution (1:1 volume ratio).

  • Separation: The impurity (now sodium 2-ethylhex-2-enoate) moves to the aqueous layer.[1] Collect the organic layer.[3]

  • Verification: Check the organic layer by HPLC.

Frequently Asked Questions (FAQs)

Q: Can I just distill the impurity off? A: Not recommended. The boiling point of 2-ethylhexanoic acid is ~228°C. The unsaturated impurity (2-ethylhex-2-enoic acid) has a very similar boiling point (estimated ~215–220°C at atm) due to the rigidity of the double bond counteracting the slightly lower molecular weight.[1] You would need a fractional distillation column with a very high plate count (>50 theoretical plates) and a high reflux ratio, which is inefficient for removing small amounts of impurity.

Q: Why is this impurity considered a risk? A:

Michael AcceptorsGenotoxic Impurities (GTIs)

Q: I am making Clavulanate and using 2-ethylhexanoic acid as a reagent. How do I purify the reagent before use? A: If you are purchasing bulk 2-ethylhexanoic acid, check the Certificate of Analysis (CoA) for "Unsaturated Content." If present, use Protocol A (Hydrogenation) on the bulk acid before introducing it to your sensitive API process. This prevents the impurity from carrying over into the final drug substance.

References

  • Synthesis and Impurity Origin

    • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation.[1][4] (2023).[4] MDPI.

    • [1]

  • Chemical Properties & Safety

    • 2-Ethylhex-2-enoic acid (Compound Summary).[1][5] PubChem, National Library of Medicine.

    • [1]

  • Scavenging Methodology

    • Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.[6] (Patent EP0686622B1).

    • [1]

  • Boiling Point & Physical Data

    • Hexanoic acid, 2-ethyl- (2-EHA) Properties.[1][2][4][7][8] NIST Chemistry WebBook.[9]

    • [1]

Technical Support Center: Enantioseparation of 2-Ethylhex-5-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the separation of 2-ethylhex-5-enoic acid enantiomers. It is designed for process chemists and analytical scientists encountering specific challenges in resolution efficiency, yield, and scale-up.

Case ID: 2-EHEA-RES-001 Status: Active Support Subject: Troubleshooting Analytical & Preparative Resolution of 2-Ethylhex-5-enoic Acid

Executive Summary & Molecule Profile

2-Ethylhex-5-enoic acid is a chiral carboxylic acid featuring an


-chiral center and a terminal alkene.[1] The separation of its enantiomers is critical for the synthesis of bioactive lipid mediators and specific antiepileptic drug intermediates.
  • Chiral Center: C2 position (alpha to carboxyl).

  • Key Challenge: The flexible alkyl chain and terminal double bond can lead to poor chiral recognition on rigid stationary phases if the mobile phase is not optimized.

  • Primary Methods:

    • Biocatalytic Kinetic Resolution: High enantiomeric excess (

      
      ), scalable.
      
    • Chiral HPLC: Analytical purity determination.

    • Diastereomeric Salt Crystallization: Cost-effective for multi-kilogram batches.

Module A: Biocatalytic Kinetic Resolution (The "Green" Route)

User Query: “I am using Candida antarctica Lipase B (CAL-B) for the esterification of racemic 2-ethylhex-5-enoic acid, but the reaction stalls at 40% conversion. How do I reach 50%?”

Technical Diagnosis

Kinetic resolution relies on the enzyme processing one enantiomer significantly faster than the other. Stalling at 40% often indicates product inhibition (water accumulation in esterification) or enzyme deactivation due to local pH drops.

Troubleshooting Protocol: Enzymatic Esterification
ParameterRecommended ConditionWhy? (Causality)
Enzyme Immobilized Lipase B (C. antarctica) or Lipase PS (Burkholderia cepacia)These lipases possess a binding pocket that accommodates the

-ethyl branch effectively [1, 2].
Solvent Isooctane or MTBE (Water-saturated)Hydrophobic solvents preserve the enzyme's "water layer" essential for catalytic activity while dissolving the substrate.
Acyl Acceptor Ethanol (for esterification) or Vinyl Acetate (for transesterification)Using vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol), driving conversion [2].
Water Control Molecular Sieves (3Å)Critical: In direct esterification, water is a byproduct. Removing it shifts equilibrium toward the ester.
Step-by-Step Workflow
  • Setup: Dissolve racemic 2-ethylhex-5-enoic acid (100 mM) in dry isooctane.

  • Addition: Add ethanol (1.5 eq) and immobilized CAL-B (20-50 mg/mmol).

  • Equilibrium Shift: Add activated 3Å molecular sieves to scavenge produced water.

  • Monitoring: Track conversion via GC-FID. Stop exactly at 50% conversion .

  • Workup: Filter enzyme. Wash organic phase with saturated NaHCO

    
    .[2]
    
    • Organic Layer: Contains the (R)-ethyl ester (typically).

    • Aqueous Layer: Contains the unreacted (S)-acid as the sodium salt. Acidify and extract to recover (S)-enantiomer.

Visual Workflow: Enzymatic Resolution

EnzymaticResolution Racemate Racemic 2-Ethylhex-5-enoic Acid Reaction Kinetic Resolution (Isooctane, 30°C) Racemate->Reaction Enzyme Immobilized Lipase (CAL-B or PS) Enzyme->Reaction Catalyst Checkpoint Stop at 50% Conversion Reaction->Checkpoint Monitor GC Separation Liquid-Liquid Extraction (NaHCO3) Checkpoint->Separation Filter Enzyme Product1 (R)-Ethyl Ester (Organic Phase) Separation->Product1 Product2 (S)-Acid Salt (Aqueous Phase) Separation->Product2

Figure 1: Workflow for the lipase-catalyzed kinetic resolution of 2-ethylhex-5-enoic acid, separating the unreacted acid from the enzymatically formed ester.

Module B: Chiral HPLC Method Development (Analytical)

User Query: “My peaks are tailing severely on the Chiralpak AD-H column, and the resolution (Rs) is < 1.5. I am using Hexane:IPA (90:10).”

Technical Diagnosis

Carboxylic acids interact strongly with the residual silanol groups and the basic sites of polysaccharide stationary phases, causing peak tailing. The lack of an acidic modifier is the root cause.

Troubleshooting Guide: Chiral HPLC

Method: Normal Phase Chiral HPLC Column Selection:

  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H, IG).

  • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H).

Optimized Conditions:

ParameterSettingTechnical Rationale
Mobile Phase n-Hexane / Isopropyl Alcohol (98:2 to 90:10)Low polarity alcohol is needed. Too much IPA reduces retention too drastically for this lipophilic molecule.
Modifier (Critical) 0.1% Trifluoroacetic Acid (TFA) Suppresses ionization of the carboxylic acid (-COOH), ensuring it remains neutral. This eliminates tailing and sharpens peaks [3].
Flow Rate 0.5 - 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 210-215 nmThe terminal alkene (C=C) has weak absorption; carbonyl contributes slightly. Detection at low UV is required.
Temperature 25°CLower temperatures (10-20°C) can enhance resolution if separation is partial.

Self-Validation Step: Inject a blank with the mobile phase. If the baseline drifts at 210 nm, ensure high-purity HPLC grade TFA is used.

Module C: Diastereomeric Salt Crystallization (Scale-Up)

User Query: “I need to separate 500g of material. Chromatography is too expensive. Which resolving agent works for


-branched acids?”
Technical Diagnosis

For


-branched acids like 2-ethylhex-5-enoic acid, primary chiral amines are most effective. The "lock and key" fit requires a rigid amine to discriminate between the flexible alkyl tails of the acid.
Recommended Resolving Agents
  • (R)-(+)-1-Phenylethylamine (PEA): The industry standard. Usually forms stable salts with branched acids [4].

  • Quinine / Cinchonidine: Bulky alkaloids often work if PEA fails.

Protocol: Classical Resolution
  • Stoichiometry: Mix Racemic Acid (1.0 eq) with Resolving Agent (0.5 - 0.6 eq) in a solvent.

    • Note: Using 0.5 eq (Method of Half-Quantities) forces the formation of the less soluble diastereomeric salt.

  • Solvent Selection: Start with Acetone or Ethanol/Water (9:1) .

    • Why? Salt solubility usually increases sharply with temperature in these solvents, allowing for effective recrystallization.

  • Crystallization: Heat to reflux until dissolved. Cool slowly (1°C/min) to room temperature, then to 4°C.

  • Harvest: Filter the crystals. This is the Diastereomer A .

  • Liberation: Treat the solid salt with 1M HCl and extract with ether to get the Enantiomerically Enriched Acid.

  • Check ee: Run the HPLC method from Module B. If ee < 98%, recrystallize the salt.

FAQ: Common Issues

Q: Can I use GC for enantiomeric separation? A: Yes, but you cannot inject the free acid directly. You must derivatize it to the methyl ester (using diazomethane or MeOH/H2SO4) or ethyl ester. Use a cyclodextrin-based chiral column (e.g., Cyclosil-B or Rt-bDEXse). The terminal alkene is thermally stable, making GC a viable option for reaction monitoring [2].

Q: The enzymatic reaction is too slow (>48 hours). A: Increase the temperature to 40-45°C. However, ensure you are using an immobilized enzyme (like Novozym 435), which is thermostable. Alternatively, switch from ethanol to vinyl acetate as the acyl donor to make the reaction irreversible.

Q: How do I determine the absolute configuration (R vs S)? A: Compare the optical rotation


 with literature values for the saturated analog (2-ethylhexanoic acid) if specific data is unavailable. Typically, for 2-alkyl acids, the elution order on Amylose columns and the sign of rotation follow consistent trends within the structural family. X-ray crystallography of the diastereomeric salt (from Module C) is the gold standard for absolute assignment.

Decision Matrix for Method Selection

MethodSelection Start Start: Define Goal Scale What is the Scale? Start->Scale Analytical Analytical (<100 mg) QC / Purity Check Scale->Analytical Small Prep Preparative (100g - kg) Production Scale->Prep Large HPLC Chiral HPLC (Amylose-SA + TFA) Analytical->HPLC Cost Is Cost/Time the Driver? Prep->Cost Enzymatic Enzymatic Resolution (High Yield, Green) Cost->Enzymatic Time/Yield Critical Crystallization Salt Crystallization (Low Cost, Labor Intensive) Cost->Crystallization Cost Critical

Figure 2: Decision tree for selecting the appropriate separation technology based on scale and project constraints.

References

  • ResearchGate. (2025). Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Ethylhex-5-enoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the esterification of 2-ethylhex-5-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific synthesis. As your virtual application scientist, I will provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: My esterification of 2-ethylhex-5-enoic acid has stalled, and the conversion is much lower than expected. What is the most likely cause?

A1: The most common reason for a stalled Fischer esterification is that the reaction has reached its natural equilibrium. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2] If water, a product of the reaction, is not removed, the reverse reaction (ester hydrolysis) will occur, limiting the final yield.[2][3]

Q2: How can I quickly improve my ester yield?

A2: To shift the reaction equilibrium towards the product side, you can apply Le Châtelier's principle in two primary ways:

  • Use a large excess of one reactant , typically the alcohol, which is often used as the solvent.

  • Actively remove water as it is formed using methods like a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[2][4]

Q3: What is the optimal temperature for this reaction?

A3: The optimal temperature is a balance. While higher temperatures increase the reaction rate, they can also promote side reactions, especially given the presence of a terminal double bond in your substrate. For similar esterifications, a temperature range of 60–80°C is often effective, particularly with enzymatic catalysts.[5] For traditional acid catalysis, reflux temperatures (often determined by the boiling point of the alcohol or an azeotropic solvent) are common.[6] It is crucial to monitor the reaction for potential byproducts if pushing the temperature higher.

Q4: Is a catalyst necessary for this esterification?

A4: While the esterification can proceed without a catalyst, the reaction is extremely slow.[7] An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (pTSA), is essential to achieve a reasonable reaction rate by protonating the carbonyl oxygen of the carboxylic acid, making it a much better electrophile.[2][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low conversion issues.

Issue 1: Reaction Equilibrium and Water Management

Q: I am not actively removing water from my reaction. How significant is its impact?

A: The impact is highly significant. Water is not an inert byproduct; it is a reactant for the reverse hydrolysis reaction.[3] Its accumulation will inevitably halt the net formation of the ester.[1] Furthermore, in reactions catalyzed by strong mineral acids like H₂SO₄, water can deactivate the catalyst by preferentially solvating the catalytic protons, reducing its efficacy.[8]

Workflow: Shifting the Equilibrium

The following diagram illustrates the core principle of driving the esterification reaction to completion.

G cluster_reactants Reactants cluster_products Products Acid 2-Ethylhex-5-enoic Acid Equilibrium Reversible Equilibrium Acid->Equilibrium Esterification Alcohol Alcohol (e.g., Ethanol) Alcohol->Equilibrium Esterification Ester Target Ester Ester->Equilibrium Hydrolysis (Reverse Rxn) Water Water (H₂O) Water->Equilibrium Hydrolysis (Reverse Rxn) Equilibrium->Ester Forward Rxn Equilibrium->Water Forward Rxn Action1 Increase [Alcohol] Action1->Equilibrium Drives Forward Action2 Remove [Water] Action2->Equilibrium Drives Forward

Caption: Fischer-esterification equilibrium and control points.

Protocol: Water Removal using a Dean-Stark Apparatus

This is the most effective laboratory method for removing water and driving the reaction to completion.

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents:

    • To the flask, add 2-ethylhex-5-enoic acid, the desired alcohol (typically 1.5-3 equivalents), and an azeotropic solvent (e.g., toluene, hexane) that is less dense than water. The solvent volume should be sufficient to fill the Dean-Stark trap and maintain stirring in the flask.

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. The solvent will co-distill with the water formed in the reaction.[2]

  • Water Separation: In the condenser, the vapor cools, and the resulting liquid collects in the Dean-Stark trap. Being immiscible and denser, water will separate and collect at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[2]

  • Monitoring: The reaction is complete when water no longer collects in the trap.

G cluster_main Dean-Stark Apparatus Workflow A 1. Reaction mixture (Acid, Alcohol, Catalyst, Toluene) is heated to reflux. B 2. Toluene-Water azeotrope vaporizes and enters condenser. A->B C 3. Vapor condenses to liquid. B->C D 4. Liquid collects in Dean-Stark trap. C->D E 5. Water (denser) separates to the bottom of the trap. D->E F 6. Toluene (less dense) overflows and returns to the reaction flask. D->F Recycle G Result: Water is continuously removed from the reaction equilibrium. E->G F->A Recycle

Caption: Logical flow of water removal via Dean-Stark.

Issue 2: Catalyst Selection and Performance

Q: I'm using a solid acid catalyst (like Amberlyst-15) and getting low conversion. Why might this be?

A: While solid acid catalysts are advantageous for their ease of separation, they can suffer from mass transfer limitations.[9][10] The bulky 2-ethyl group on your carboxylic acid may sterically hinder its ability to access the catalytic sites within the polymer resin pores.[10] Additionally, some resins like Amberlyst-15 have temperature limitations (typically ≤ 120 °C) and can degrade if overheated.[9]

Q: Are there any side reactions I should be concerned about with my substrate?

A: Yes. The terminal double bond (alkene) in 2-ethylhex-5-enoic acid is susceptible to acid-catalyzed side reactions, especially under harsh conditions (high temperature, high acid concentration). Potential side reactions include:

  • Isomerization: Migration of the double bond to a more thermodynamically stable internal position.

  • Hydration: Addition of water across the double bond to form a secondary alcohol, which could then be esterified.

  • Polymerization: Acid-catalyzed polymerization of the alkene.

If you suspect side reactions, consider using milder catalysts like enzymatic lipases, which are highly selective for the esterification reaction and operate under gentler conditions.[11]

Data Presentation: Comparison of Catalyst Systems

Catalyst TypeExamplesAdvantagesDisadvantagesBest For
Homogeneous Acid H₂SO₄, p-TSAHigh activity, low cost, effective.[9]Corrosive, difficult to remove, can cause side reactions.[9]Standard laboratory synthesis where purification is straightforward.
Heterogeneous Acid Amberlyst-15, ZeolitesEasily separated (filtration), non-corrosive, reusable.[9]Lower activity, potential mass transfer limits, temperature sensitive.[9][10]Continuous flow processes and reactions requiring easy catalyst removal.
Enzymatic Immobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions (30-60°C), minimal byproducts.[11][12]Higher cost, slower reaction times, sensitive to solvent and pH.[13]High-value products, substrates sensitive to heat or acid.
Issue 3: Reaction Workup and Purification

Q: My conversion looks good by TLC/GC, but my isolated yield is low. Where could I be losing my product?

A: Product loss often occurs during the aqueous workup.

  • Incomplete Extraction: Your ester, while organic-soluble, may have some slight water solubility. Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or diethyl ether) to maximize recovery from the aqueous layer.

  • Emulsion Formation: The presence of unreacted carboxylic acid salts (after a basic wash) can act as surfactants, leading to emulsions that are difficult to separate. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Hydrolysis during Workup: If you use a strong base (like NaOH) to remove unreacted acid and do not work quickly or keep the mixture cool, you risk saponifying (hydrolyzing) your ester product back to the carboxylate salt and alcohol. Using a milder base like sodium bicarbonate (NaHCO₃) is recommended.

Troubleshooting Workflow: A Systematic Approach

If you are experiencing low conversion, follow this logical workflow to diagnose the issue.

G Start Start: Low Conversion Q_Equilibrium Is water being actively removed? Start->Q_Equilibrium A_RemoveWater Implement water removal (e.g., Dean-Stark trap). Q_Equilibrium->A_RemoveWater No Q_Stoichiometry Is alcohol in large excess? Q_Equilibrium->Q_Stoichiometry Yes A_RemoveWater->Q_Stoichiometry A_IncreaseAlcohol Increase alcohol to acid molar ratio (e.g., 5:1 or use as solvent). Q_Stoichiometry->A_IncreaseAlcohol No Q_Catalyst Is catalyst active and appropriate? Q_Stoichiometry->Q_Catalyst Yes A_IncreaseAlcohol->Q_Catalyst A_CheckCatalyst Verify catalyst type, concentration, and age. Consider alternatives (pTSA, Lipase). Q_Catalyst->A_CheckCatalyst No / Unsure Q_TempTime Are reaction temp. and time sufficient? Q_Catalyst->Q_TempTime Yes A_CheckCatalyst->Q_TempTime A_OptimizeConditions Increase temperature moderately and/or extend reaction time. Monitor for side reactions. Q_TempTime->A_OptimizeConditions No / Unsure End Problem Resolved Q_TempTime->End Yes A_OptimizeConditions->End

Caption: Systematic workflow for troubleshooting low esterification conversion.

References
  • Benchchem. (n.d.). Troubleshooting low conversion rates in Fischer esterification.
  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • ResearchGate. (n.d.). The effect of water on the esterification reaction.
  • Reddit. (2022, December 20). What happens if i don't remove water during esterification?
  • ScienceDirect. (n.d.). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture.
  • Benchchem. (n.d.). Ethyl 2-Ethylhex-5-enoate.
  • ResearchGate. (n.d.). Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol.
  • ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of....
  • ScienceDirect. (n.d.). Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.
  • DergiPark. (2017, August 20). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36.
  • ResearchGate. (n.d.). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ScienceDirect. (2005). Effect of water on sulfuric acid catalyzed esterification.

Sources

Validation & Comparative

Precision Spectroscopic Analysis: Terminal Alkene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Terminal Alkene Carboxylic Acids Content Type: Technical Comparison & Analysis Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the synthesis of fatty acid derivatives, polymer precursors, and lipid-drug conjugates, the terminal alkene carboxylic acid (e.g., 10-undecenoic acid) serves as a critical bifunctional building block. Its dual reactivity—offering both a carboxyl handle for esterification/amidation and a distal vinyl group for thiol-ene "click" chemistry or polymerization—requires rigorous analytical validation.

This guide moves beyond basic spectral lists. It provides a structural analysis of the vibrational modes defining this class of compounds, distinguishing them from internal isomers and saturated analogs. We utilize 10-undecenoic acid as the archetypal model to establish a self-validating peak assignment protocol.

Spectral Architecture: The Anatomy of a Bifunctional Molecule

The FTIR spectrum of a terminal alkene carboxylic acid is a superposition of two distinct chemical environments: the polar, hydrogen-bonding carboxyl head group and the non-polar, unsaturated hydrocarbon tail.

The Archetype: 10-Undecenoic Acid

The following table synthesizes field data for 10-undecenoic acid, a standard reference for this class. Note the specific diagnostic regions that confirm structural integrity.[1]

Table 1: Characteristic Vibrational Modes of Terminal Alkene Carboxylic Acids

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Terminal Alkene =C–H Stretch3075 – 3085 MediumHigh. Distinctive "shoulder" above the saturated C-H envelope (<3000 cm⁻¹). Confirms unsaturation.
Terminal Alkene C=C Stretch1640 – 1645 Medium/WeakModerate. Often sharper but weaker than C=O. Distinguishes from saturated acids.
Terminal Alkene =C–H Out-of-Plane Bend990 & 910 StrongCritical. The "Vinyl Split." These two bands are unique to monosubstituted terminal alkenes (

).
Carboxylic Acid O–H Stretch2500 – 3300 Broad/StrongHigh. The "Acid Envelope." Broadness indicates hydrogen-bonded dimers.[2] Obscures C-H stretches.[3]
Carboxylic Acid C=O[2][4][5][6] Stretch (Dimer)1705 – 1715 Very StrongHigh. The dominant carbonyl peak. Shifts to ~1760 cm⁻¹ if monomeric (rare in neat samples).
Carboxylic Acid C–O Stretch1210 – 1320 StrongModerate. Confirms C-O single bond; often coupled with O-H in-plane bending.
Carboxylic Acid O–H Out-of-Plane Bend920 – 950 Medium/BroadLow. Often overlaps with the alkene 910 cm⁻¹ band, creating a broader feature in this region.

Senior Scientist Insight: Do not rely solely on the C=C stretch at 1640 cm⁻¹. In symmetric internal alkenes, this peak can vanish due to a lack of dipole moment change. In terminal alkenes, it is visible but the 910/990 cm⁻¹ doublet is the definitive proof of the terminal position.

Comparative Analysis: Validating Purity and Structure

To ensure the identity of your compound, you must differentiate it from common synthetic byproducts or isomers.

A. Terminal vs. Internal Alkenes
  • The Problem: Isomerization during synthesis can migrate the double bond internally (e.g., 10-undecenoic acid

    
     9-undecenoic acid).
    
  • The Spectroscopic Solution:

    • Terminal: Shows the 910 & 990 cm⁻¹ split.

    • Internal (cis/trans): Lacks the 910/990 split. Trans-alkenes show a single band ~960-970 cm⁻¹. Cis-alkenes show a band ~675-730 cm⁻¹.

    • C-H Stretch: Terminal alkenes have a clear band >3000 cm⁻¹.[7][8] Internal alkenes often show this much more weakly or it is buried in the noise.

B. Carboxylic Acid vs. Ester
  • The Problem: Incomplete hydrolysis or accidental esterification.

  • The Spectroscopic Solution:

    • Acid: Broad O-H envelope (2500-3300 cm⁻¹). Carbonyl at ~1710 cm⁻¹.[3]

    • Ester: Complete absence of the broad O-H envelope. Carbonyl shifts higher to 1735 – 1750 cm⁻¹ .

Visual Logic Flow: Structural Identification

The following diagram illustrates the decision logic for confirming the structure of a terminal alkene carboxylic acid.

SpectralLogic Start Unknown Sample Spectrum CheckOH Broad Band 2500-3300 cm⁻¹? Start->CheckOH CheckCO C=O Peak Position? CheckOH->CheckCO Yes IsEster Likely Ester/Aldehyde CheckOH->IsEster No IsAcid Carboxylic Acid Confirmed CheckCO->IsAcid ~1710 cm⁻¹ CheckCO->IsEster >1735 cm⁻¹ CheckVinyl Peaks at 910 & 990 cm⁻¹? IsAcid->CheckVinyl CheckCH Sharp Peak > 3000 cm⁻¹? CheckVinyl->CheckCH Yes Internal Internal Alkene (Isomerization) CheckVinyl->Internal No (Single band ~960 or ~700) Saturated Saturated Acid (Hydrogenation) CheckVinyl->Saturated No (No bands 700-1000) Terminal CONFIRMED: Terminal Alkene Acid CheckCH->Terminal Yes CheckCH->Internal Weak/Absent

Figure 1: Decision tree for the spectroscopic validation of terminal alkene carboxylic acids.

Experimental Protocol: High-Fidelity Acquisition

For these compounds, Attenuated Total Reflectance (ATR) is the superior method over KBr pellets. Terminal alkene acids are often viscous liquids or low-melting solids; KBr preparation can induce moisture absorption (broadening the O-H region further) or dimerization changes due to pressure.

Protocol: ATR-FTIR Acquisition (Diamond/ZnSe Crystal)

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50, PerkinElmer Spectrum Two).

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 or 64 (to smooth the noise in the fingerprint region).

Step-by-Step Workflow:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free Kimwipe. Ensure no residue from previous runs (check for "ghost" peaks at 2900 cm⁻¹).

  • Background Scan: Collect a background spectrum (air) immediately before the sample. Crucial: Do not breathe directly onto the crystal during this scan to avoid atmospheric CO₂/H₂O interference.

  • Sample Loading:

    • Liquid: Place 10-20 µL of the neat acid on the crystal center.

    • Solid: Place a small amount (~5 mg) and apply pressure using the anvil clamp. Note: Ensure the pressure gauge indicates optimal contact ("click" or green zone).

  • Acquisition: Run the sample scan.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is required). This corrects for the depth of penetration dependence on wavelength.

  • Baseline Correction: Perform a multi-point baseline correction, specifically anchoring at 3500 cm⁻¹ and 2000 cm⁻¹ to flatten the broad O-H slope.

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air, 32 scans) Clean->Background Load 3. Load Sample (Neat Liquid/Solid) Background->Load Scan 4. Sample Scan (4 cm⁻¹ res) Load->Scan Process 5. ATR Correction & Baseline Scan->Process

Figure 2: Optimized ATR-FTIR workflow for carboxylic acid analysis.

Troubleshooting & Artifacts

1. The "Dimer Shift" Carboxylic acids exist in equilibrium between monomers and dimers.

  • Neat/Solid State: Almost exclusively dimers. C=O appears at 1710 cm⁻¹ .

  • Dilute Solution (in non-polar solvent): Monomers appear. C=O shifts to ~1760 cm⁻¹ and the broad O-H band becomes a sharp spike at ~3500 cm⁻¹.

  • Action: Always record the phase/state of your sample. Do not confuse the monomer peak for an ester or anhydride.

2. Water Interference The broad O-H stretch of the acid (2500-3300 cm⁻¹) overlaps perfectly with water moisture.

  • Diagnosis: If the O-H band lacks the characteristic "jagged" substructure of the acid dimer (caused by Fermi resonance with overtones) and looks smooth/rounded, your sample may be wet.

  • Action: Dry the sample (vacuum or MgSO₄) and re-scan.

References
  • Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." Indonesian Journal of Science and Technology. Link

  • Specac Application Note. (2018). "Should I be using KBr pellets in FTIR Spectroscopy?" Specac Ltd. Link

  • LibreTexts Chemistry. (2024). "Infrared Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. Link

  • University of Colorado Boulder. (2024). "IR Spectroscopy Tutorial: Alkenes." Organic Chemistry at CU Boulder. Link

  • National Institutes of Health (NIH). (2021). "Monomeric and Dimeric Carboxylic Acid in Crystalline Cavities." Polymers (Basel). Link

  • Shimadzu. (2024). "Measurement Methods for Powder Samples: ATR vs KBr." Shimadzu Excellence in Science. Link

Sources

Technical Guide: Distinguishing 2-Ethylhex-5-enoic Acid from 2-Ethylhex-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical comparison between 2-ethylhex-5-enoic acid and 2-ethylhex-2-enoic acid . This content is designed for analytical chemists and drug development scientists requiring precise structural differentiation.[1]

Executive Summary

The core distinction between these isomers lies in the position of the double bond relative to the carboxyl group.[1] 2-ethylhex-2-enoic acid is an


-unsaturated acid with a conjugated system, conferring distinct UV and NMR properties.[1][2] 2-ethylhex-5-enoic acid  contains an isolated terminal alkene, behaving spectroscopically like a saturated fatty acid with an appended vinyl group.[1][2]
  • Primary Differentiator:

    
    H NMR (Presence of olefinic 
    
    
    
    -proton vs. terminal vinyl protons).[1][2]
  • Secondary Differentiator: UV-Vis (Conjugated absorbance vs. UV transparency).[1][2]

  • Tertiary Differentiator: IR (C=O stretch frequency shift).[1][2]

Molecular Architecture & Logic

The following diagram illustrates the structural divergence and the resulting analytical decision tree.

G Start Unknown Isomer Sample Decision1 Is UV Absorbance (λmax) > 215 nm? Start->Decision1 Branch2 YES (Conjugated) Decision1->Branch2 High Absorbance Branch5 NO (Isolated) Decision1->Branch5 Transparent NMR_Check Confirmatory 1H NMR Look for Olefinic Region Branch2->NMR_Check Branch5->NMR_Check Result2 2-Ethylhex-2-enoic Acid (α,β-Unsaturated) Result5 2-Ethylhex-5-enoic Acid (Terminal Alkene) NMR_Check->Result2 1H at ~6.8 ppm (t) No α-proton NMR_Check->Result5 3H at 4.9-5.9 ppm (m) 1H α-proton at ~2.3 ppm

Caption: Analytical decision tree for distinguishing conjugated (2-enoic) vs. terminal (5-enoic) isomers.

Spectroscopic Differentiation

This section details the specific signals required for positive identification. Data is synthesized from standard chemical shifts for substituted hexenoic acids.[1]

A. Nuclear Magnetic Resonance ( H NMR)

This is the most robust method for differentiation.[1][2]

Feature2-Ethylhex-2-enoic Acid 2-Ethylhex-5-enoic Acid Differentiation Logic
Olefinic Region 1 Proton Triplet (~6.7–6.9 ppm)Represents the

-hydrogen (

).[2]
3 Protons Multiplet (5.7–5.9 ppm, 1H)Multiplet (4.9–5.1 ppm, 2H)Represents terminal vinyl group.[1][2]Count the protons. 1H downfield indicates conjugation; 3H upfield indicates terminal alkene.[1]

-Proton
Absent C2 is quaternary (bonded to Et, COOH, C=C).[1][2]Present Multiplet (~2.2–2.4 ppm)Represents the chiral center (

).[1][2]
Check 2.0–2.5 ppm. Presence of a methine proton coupled to the carboxyl indicates the 5-enoic isomer.[1]
Allylic Protons ~2.2 ppm (

)Coupled to the olefinic triplet.[1][2]
~2.0–2.1 ppm (

)Coupled to the terminal vinyl group.[1][2]
Less diagnostic due to overlap, but coupling patterns differ (d/t vs m).[1][2]
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid screening method based on carbonyl bond stiffness.[1][2]

  • 2-Ethylhex-2-enoic Acid (Conjugated):

    • C=O Stretch: Shifted to lower wavenumber (~1685–1695 cm⁻¹ ) due to resonance delocalization reducing double bond character.[1][2]

    • C=C Stretch: Enhanced intensity, often visible ~1640 cm⁻¹.[1]

  • 2-Ethylhex-5-enoic Acid (Isolated):

    • C=O Stretch: Standard carboxylic acid range (~1705–1715 cm⁻¹ ).[1][2]

    • C=C Stretch: Weak to moderate intensity ~1640 cm⁻¹.[1]

C. Ultraviolet-Visible Spectroscopy (UV-Vis)[2]
  • 2-Ethylhex-2-enoic Acid: Strong absorption maximum (

    
    ) typically between 210–220 nm  (
    
    
    
    ) due to
    
    
    transition of the conjugated system.[1][2]
  • 2-Ethylhex-5-enoic Acid: Effectively transparent above 200 nm.[1][2] Any absorbance is negligible compared to the conjugated isomer.[1]

Experimental Protocols

Protocol A: Rapid Derivatization & GC-MS Analysis

Direct injection of carboxylic acids often leads to tailing.[1][2] Methyl ester derivatization is recommended for clean separation.[1]

Reagents:

  • Sample (10 mg)[1][2]

  • Boron Trifluoride in Methanol (BF3-MeOH, 14%)[2]

  • Hexane (HPLC Grade)[1][2]

Workflow:

  • Dissolution: Dissolve 10 mg of the unknown acid in 0.5 mL of BF3-MeOH in a sealed vial.

  • Incubation: Heat at 60°C for 10 minutes. (Note: 2-enoic acids esterify slower due to steric hindrance at the

    
    -carbon; extend to 30 mins if yield is low).[1][2]
    
  • Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and centrifuge.[1]

  • Analysis: Inject 1 µL of the upper hexane layer into GC-MS.

GC-MS Interpretation:

  • 2-Ethylhex-2-enoic Methyl Ester:

    • Retention Time: Longer (due to polarity/planarity).[1][2]

    • Fragmentation: Molecular ion (

      
      ) often visible.[1][2] Characteristic loss of methoxy group (
      
      
      
      ).[1][2]
  • 2-Ethylhex-5-enoic Methyl Ester:

    • Retention Time: Shorter.[1]

    • Fragmentation: Distinctive McLafferty rearrangement peak at m/z 74 (characteristic of methyl esters with

      
      -hydrogens available for transfer).[1][2] The 2-enoic isomer lacks the necessary 
      
      
      
      -hydrogen geometry/availability for this specific dominant rearrangement.[1][2]
Protocol B: Isomer Stability Stress Test

If distinguishing between metabolic origins, stability is a key factor.[1]

  • Dissolve sample in 1M NaOH.[1]

  • Heat to 80°C for 1 hour.

  • Acidify and extract.[1][3]

  • Result: 2-ethylhex-5-enoic acid is chemically stable.[1][2] 2-ethylhex-2-enoic acid may undergo migration of the double bond or hydration (Michael addition of water) under harsh conditions, though it is generally thermodynamically stable as the conjugated isomer.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6435902, 2-Ethylhex-2-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102114924, (2S)-2-hydroxyhex-5-enoic acid (Structural Analog Reference). Retrieved from [Link][1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for NMR shift prediction of conjugated vs. isolated alkenes).

Sources

Differentiating C8H14O2 Isomers: A Comparative Guide to Elemental Analysis and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Isomers, molecules that share the same molecular formula but differ in their structural arrangement, present a significant analytical challenge. This guide provides an in-depth comparison of analytical strategies for differentiating isomers of the molecular formula C8H14O2, focusing on the utility and limitations of elemental analysis and the power of mass spectrometry. We will explore the distinct fragmentation patterns of five representative C8H14O2 isomers: butyl methacrylate, γ-octalactone, δ-octalactone, cypionic acid, and ethyl cyclohexanecarboxylate, and provide a detailed experimental protocol for their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS).

The Isomer Challenge: When Elemental Composition is Not Enough

All isomers of C8H14O2 share the same elemental composition by mass: approximately 67.57% carbon, 9.92% hydrogen, and 22.51% oxygen. This identical elemental makeup renders elemental analysis, a technique that determines the elemental composition of a sample, incapable of distinguishing between them. While elemental analysis confirms the presence and relative abundance of carbon, hydrogen, and oxygen, it provides no information about their connectivity, the presence of functional groups, or the overall architecture of the molecule. This limitation necessitates the use of more sophisticated analytical techniques that can probe the structural nuances of each isomer.

Mass Spectrometry: Unveiling Structural Differences Through Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like gas chromatography (GC), GC-MS provides a two-dimensional analysis, separating compounds based on their volatility and then generating a unique mass spectrum for each. The key to differentiating isomers with mass spectrometry lies in their distinct fragmentation patterns. Upon ionization in the mass spectrometer, molecules break apart into characteristic fragment ions. The masses of these fragments and their relative abundances create a unique "fingerprint" that allows for the identification of the original molecule.

The stability of the resulting carbocations or radical cations heavily influences the fragmentation pathways. Fragmentation tends to proceed through pathways that yield the most stable charged species. Common fragmentation mechanisms include alpha-cleavage (bond cleavage adjacent to a functional group), McLafferty rearrangement (a six-membered ring transition state rearrangement common in carbonyl compounds), and the loss of small neutral molecules.[1][2]

Comparative Analysis of C8H14O2 Isomer Mass Spectra

To illustrate the power of mass spectrometry in isomer differentiation, we will compare the mass spectra of five C8H14O2 isomers with diverse functional groups and structures.

Table 1: Comparison of Key Mass Spectral Data for C8H14O2 Isomers

IsomerStructureMolecular WeightKey Fragment Ions (m/z) and their Relative Abundance
Butyl Methacrylate CH2=C(CH3)COOCH2CH2CH2CH3142.2069 (100%), 41 (60%), 57 (30%), 87 (25%)
γ-Octalactone C8H14O2142.2085 (100%), 41 (45%), 56 (40%), 99 (20%)
δ-Octalactone C8H14O2142.2099 (100%), 43 (55%), 55 (50%), 71 (30%)
Cypionic Acid C5H9CH2CH2COOH142.2069 (100%), 41 (70%), 55 (60%), 125 (15%)
Ethyl Cyclohexanecarboxylate C6H11COOCH2CH3156.22 (Note: This is a C9H16O2 isomer, used for structural diversity comparison)101 (100%), 55 (80%), 81 (70%), 129 (40%)

Butyl methacrylate, an unsaturated ester, exhibits a characteristic fragmentation pattern. The base peak at m/z 69 corresponds to the stable methacryloyl cation [CH2=C(CH3)CO]+. Another significant fragment at m/z 87 arises from a McLafferty rearrangement, involving the transfer of a hydrogen atom from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule. The ion at m/z 57 represents the butyl cation [C4H9]+, and the fragment at m/z 41 is the allyl cation [C3H5]+.

Butyl Methacrylate (m/z 142) Butyl Methacrylate (m/z 142) m/z 69[CH2=C(CH3)CO]+ m/z 69[CH2=C(CH3)CO]+ Butyl Methacrylate (m/z 142)->m/z 69[CH2=C(CH3)CO]+ α-cleavage m/z 87 m/z 87 Butyl Methacrylate (m/z 142)->m/z 87 McLafferty Rearrangement m/z 57[C4H9]+ m/z 57[C4H9]+ Butyl Methacrylate (m/z 142)->m/z 57[C4H9]+ Cleavage m/z 41[C3H5]+ m/z 41[C3H5]+ m/z 57[C4H9]+->m/z 41[C3H5]+ -CH4

Caption: Fragmentation of Butyl Methacrylate

These two lactones are cyclic esters, and their fragmentation is dictated by the stability of the ring and the position of the alkyl side chain. For γ-octalactone, a five-membered ring, the base peak is observed at m/z 85. This fragment is formed by the loss of the butyl side chain. For δ-octalactone, a six-membered ring, the base peak is at m/z 99, which results from the loss of a propyl radical from the side chain. The difference in the base peaks (m/z 85 vs. m/z 99) provides a clear distinction between these two positional isomers. The fragmentation of lactones often involves the neutral loss of CO and/or H2O.[3]

cluster_gamma γ-Octalactone cluster_delta δ-Octalactone γ-Octalactone (m/z 142) γ-Octalactone (m/z 142) m/z 85 m/z 85 γ-Octalactone (m/z 142)->m/z 85 - C4H9 δ-Octalactone (m/z 142) δ-Octalactone (m/z 142) m/z 99 m/z 99 δ-Octalactone (m/z 142)->m/z 99 - C3H7

Caption: Key Fragmentation of Lactone Isomers

Cypionic acid, or 3-cyclopentylpropanoic acid, is a carboxylic acid. Its mass spectrum is characterized by fragments arising from the cleavage of the bond adjacent to the carbonyl group and rearrangements. The base peak at m/z 69 corresponds to the cyclopentyl cation [C5H9]+. The loss of the carboxylic acid group as a neutral molecule results in a fragment at m/z 97. A prominent peak at m/z 125 represents the loss of a water molecule from the molecular ion.

Ethyl cyclohexanecarboxylate, an ester with a cyclic alkyl group, provides another distinct fragmentation pattern. The base peak at m/z 101 is due to the loss of the ethoxy group (-OCH2CH3). Significant fragments at m/z 55 and m/z 81 are characteristic of the cyclohexyl ring fragmentation. The ion at m/z 129 corresponds to the loss of an ethyl radical.

Experimental Protocol: GC-MS Analysis of C8H14O2 Isomers

This protocol outlines a robust GC-MS method for the separation and identification of the five C8H14O2 isomers discussed.

Sample Preparation
  • Prepare a mixed standard solution containing butyl methacrylate, γ-octalactone, δ-octalactone, cypionic acid, and ethyl cyclohexanecarboxylate at a concentration of 100 µg/mL each in a suitable solvent such as dichloromethane or methanol.

  • For unknown samples, dissolve or dilute them in the same solvent to an appropriate concentration.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of these isomers.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Injection volume: 1 µL.

    • Split ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Mass range: m/z 35-300.

    • Scan speed: 1000 amu/s.

Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Ionization (EI)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Data System Data System Detector->Data System

Caption: GC-MS Experimental Workflow

Data Analysis
  • Identify the peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.

  • Confirm the identification by comparing the retention times and mass spectra with those of the prepared mixed standard.

  • Analyze the fragmentation patterns to confirm the structure of the isomers.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The differentiation of isomers is a critical task in many scientific disciplines. While elemental analysis provides foundational compositional data, it is insufficient for distinguishing between molecules with the same chemical formula. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful solution by exploiting the unique fragmentation patterns of each isomer. By carefully analyzing the mass spectra and understanding the underlying fragmentation mechanisms, researchers can confidently identify and differentiate even closely related isomers. The provided GC-MS protocol serves as a robust starting point for the analysis of C8H14O2 isomers and can be adapted for a wide range of other isomeric compounds. This multi-faceted approach, combining chromatographic separation with detailed mass spectral interpretation, is essential for ensuring the accuracy and reliability of chemical analysis in research and development.

References

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Gates, P. J., & dos Santos, C. M. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 231(2-3), 133-139.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemComplete. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclohexanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BICYCLOHEXYLIDENE. Retrieved from [Link]

  • RSC Publishing. (1995). Mass Spectrometry of and Deposition-rate Measurements from Radiofrequency-induced Plasmas of Methyl Isobutyrate, Methyl Methacrylate and n-Butyl Methacrylate.
  • National Institutes of Health. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry. PubMed. [Link]

  • U.S. Environmental Protection Agency. (1996, December). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ResearchGate. (2007, August). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2011, August). Degradation of Poly(Butyl Methacrylate) Model Compounds Studied via High-Resolution Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Butyl Methacrylate. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • YouTube. (2020, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • ContaminantDB. (2016, May 19). ethyl cyclohexanecarboxylate (chem005572). Retrieved from [Link]

  • MDPI. (2019, July 19). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Molecules, 24(14), 2623.
  • PubMed. (2013). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in molecular biology (Clifton, N.J.), 1013, 339–348.
  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • ResearchGate. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS? Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of Terminal vs. Internal Alkene Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Alkene Reactivity in Carboxylic Acids

For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of molecules is a cornerstone of innovation. Unsaturated carboxylic acids, featuring both a reactive carbon-carbon double bond and a versatile carboxyl group, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The location of this double bond—whether at the terminus of the carbon chain (a terminal or α-olefin) or within the chain (an internal olefin)—profoundly influences the molecule's reactivity. This guide provides an in-depth, objective comparison of the reactivity of terminal versus internal alkene acids, supported by established chemical principles and experimental insights, to empower you in making informed decisions for your synthetic strategies.

We will explore the fundamental electronic and steric differences between these isomers and how these factors manifest in common and synthetically important reactions, including catalytic hydrogenation, epoxidation, hydrohalogenation, and polymerization.

The Foundational Difference: Stability and Steric Hindrance

The reactivity of an alkene is intrinsically linked to its stability. In general, internal alkenes are thermodynamically more stable than their terminal isomers . This increased stability is primarily attributed to two factors:

  • Hyperconjugation: The alkyl substituents on the double bond of an internal alkene can donate electron density to the sp²-hybridized carbons through the overlap of C-H σ-bonds with the π-system of the double bond. This delocalization of electrons stabilizes the molecule. Terminal alkenes have fewer alkyl substituents on the double bond and thus experience less of this stabilizing effect.

  • Steric Factors: In a terminal alkene, the double bond is at the end of the chain, making it more sterically accessible to incoming reagents. Internal alkenes, with substituents on both sides of the double bond, present a more hindered environment.

This fundamental difference in stability and accessibility dictates the kinetic and thermodynamic outcomes of their reactions.

Comparative Reactivity in Key Synthetic Transformations

Catalytic Hydrogenation: A Race Against Steric Bulk

Catalytic hydrogenation, the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni), is a fundamental reaction for the saturation of alkenes. The reaction rate is highly sensitive to the steric environment around the double bond.

General Reactivity Trend: Terminal alkenes typically undergo catalytic hydrogenation at a faster rate than internal alkenes.[1]

Causality: The mechanism of catalytic hydrogenation involves the adsorption of the alkene onto the surface of the metal catalyst.[2] The less sterically hindered double bond of a terminal alkene can more readily approach and bind to the active sites on the catalyst surface compared to the more crowded double bond of an internal alkene. While I was unable to find a direct kinetic comparison for the hydrogenation of a terminal vs. internal alkene acid under identical conditions, the established principle of steric hindrance in catalytic hydrogenation strongly supports this trend. For instance, in the hydrogenation of fatty acids, polyunsaturated acids with internal double bonds are readily hydrogenated, but the rate can be influenced by factors like temperature and pressure.[3][4]

Experimental Protocol: Competitive Hydrogenation of a Mixture of 10-Undecenoic Acid (Terminal) and (E)-Undec-9-enoic Acid (Internal)

This experiment is designed to provide a direct comparison of the hydrogenation rates.

Materials:

  • 10-undecenoic acid

  • (E)-undec-9-enoic acid (or another internal isomer)

  • Palladium on carbon (10 wt% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • Preparation: In a suitable reaction vessel for a Parr hydrogenator, combine equimolar amounts of 10-undecenoic acid and (E)-undec-9-enoic acid in ethanol.

  • Catalyst Addition: Add the 10% Pd/C catalyst (typically 1-5 mol% relative to the total moles of alkene).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture. Filter the aliquot through a short plug of celite to remove the catalyst.

  • Analysis: Analyze the composition of each aliquot by GC-MS or ¹H NMR spectroscopy to determine the relative amounts of the starting terminal and internal alkene acids and the saturated product (undecanoic acid).[5]

  • Data Interpretation: Plot the concentration of each alkene as a function of time. The alkene that is consumed more rapidly has a higher rate of hydrogenation.

Expected Outcome: The concentration of 10-undecenoic acid is expected to decrease more rapidly than that of (E)-undec-9-enoic acid, demonstrating the higher reactivity of the terminal alkene in catalytic hydrogenation.

Epoxidation: The Role of Electronic Effects

Epoxidation, the formation of an epoxide (oxirane) ring from an alkene, is a valuable transformation in organic synthesis. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Reactivity Trend: The reactivity of alkenes in epoxidation is highly dependent on the electron density of the double bond. Electron-rich alkenes react faster.[6] The carboxylic acid group is electron-withdrawing, which deactivates the double bond towards electrophilic attack by the peroxy acid. This effect is most pronounced in α,β-unsaturated carboxylic acids where the double bond is conjugated with the carbonyl group. For alkene acids with an isolated double bond, the reactivity is primarily influenced by the degree of substitution of the alkene.

  • Terminal Alkene Acids (e.g., 10-undecenoic acid): The double bond is less substituted and therefore less electron-rich than an internal double bond.

  • Internal Alkene Acids (e.g., Oleic Acid): The double bond is more substituted, making it more electron-rich and thus more nucleophilic.

Therefore, for isolated double bonds, internal alkene acids are generally more reactive towards epoxidation than terminal alkene acids .

Quantitative Data: Epoxidation of Unsaturated Fatty Acids

While a direct comparative study between a terminal and an internal C11 acid was not found, kinetic data for the epoxidation of various unsaturated fatty acids (as methyl esters or in triglycerides) supports the general trend. For example, in the epoxidation of fatty acid methyl esters (FAMEs), the rate constants increase with the level of unsaturation and substitution around the double bonds.[7] One study found the rate constant for the epoxidation of oleic acid (an internal alkene) to be 4.203 x 10⁻⁵ mol⁻¹ s⁻¹.[8]

Experimental Protocol: Comparative Epoxidation of 10-Undecenoic Acid and Oleic Acid

Materials:

  • 10-undecenoic acid

  • Oleic acid

  • m-CPBA

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Magnesium sulfate

  • NMR spectrometer or HPLC

Procedure:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts of 10-undecenoic acid and oleic acid in DCM. Cool the solutions in an ice bath.

  • Reagent Addition: To each flask, add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reactions at 0°C and monitor their progress by thin-layer chromatography (TLC) or by withdrawing aliquots at regular intervals for NMR or HPLC analysis.[9]

  • Workup: Once the starting material is consumed (or after a set reaction time for comparison), quench the reaction by adding 10% sodium sulfite solution to destroy excess peroxy acid. Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, and then with brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion to the corresponding epoxides. The reaction that reaches completion or shows a higher conversion at a given time is the faster one.

Expected Outcome: The epoxidation of oleic acid is expected to proceed at a faster rate than that of 10-undecenoic acid, reflecting the higher nucleophilicity of the more substituted internal double bond.

Hydrohalogenation: A Tale of Two Mechanisms

The addition of hydrogen halides (e.g., HBr, HCl) across the double bond of an alkene is a classic electrophilic addition reaction. The regioselectivity of this reaction is a key consideration.

  • Internal and Terminal Alkene Acids with Isolated Double Bonds: For alkene acids where the double bond is not conjugated with the carboxyl group, the reaction generally follows Markovnikov's rule .[10] The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For a terminal alkene like 10-undecenoic acid, this means the halogen will add to the internal carbon of the original double bond. The reaction rate is influenced by the stability of the carbocation intermediate.

  • α,β-Unsaturated Carboxylic Acids: In contrast, the hydrohalogenation of α,β-unsaturated acids often proceeds with anti-Markovnikov regioselectivity .[3] This is because the initial protonation can occur at the carbonyl oxygen, and the resulting delocalized cation is attacked by the halide at the β-carbon.

Reactivity Comparison: The electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack. This effect is more pronounced in α,β-unsaturated acids due to conjugation. For isolated double bonds, the difference in reactivity between terminal and internal isomers will depend on the stability of the respective carbocation intermediates.

Experimental Protocol: Monitoring the Hydrobromination of 10-Undecenoic Acid by in-situ NMR

Materials:

  • 10-undecenoic acid

  • Hydrogen bromide (as a solution in acetic acid or generated in situ)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of 10-undecenoic acid in CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Add a stoichiometric amount of HBr solution to the NMR tube, quickly cap and shake the tube, and place it back in the NMR spectrometer.

  • Kinetic Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the vinylic proton signals of the starting material and the appearance of the signals corresponding to the product.[1][11] The rate of the reaction can be determined by plotting the concentration of the reactant or product as a function of time. A similar experiment can be performed with an internal alkene acid for comparison.

Expected Outcome: The reaction will likely be slower than the hydrobromination of a simple alkene due to the deactivating effect of the carboxylic acid. The regioselectivity can be determined by analyzing the structure of the product from the NMR data.

Polymerization: Challenges and Opportunities

The polymerization of unsaturated carboxylic acids is a route to functional polymers with applications in coatings, adhesives, and biomedical materials. However, the polymerization behavior of terminal and internal alkene acids differs significantly.

  • Terminal Alkene Acids: These can be polymerized through various mechanisms, including:

    • Radical Polymerization: Can be initiated by thermal or photochemical initiators. However, the acidic proton of the carboxylic acid can interfere with some radical initiators.

    • Ziegler-Natta Polymerization: This method is highly effective for non-polar terminal alkenes.[12][13] However, the Lewis acidic nature of the catalyst can be compromised by the coordination of the carbonyl oxygen and the acidic proton of the carboxylic acid, often requiring protection of the acid functionality.[14]

    • Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique can be used with unsaturated carboxylic acids, but the initiator efficiency can be low for unprotected acids.[7]

  • Internal Alkene Acids: The polymerization of internal alkenes is generally much more challenging than that of terminal alkenes.[15]

    • Steric Hindrance: The internal position of the double bond presents significant steric hindrance to the approaching polymer chain, making propagation difficult.

    • Lower Reactivity: The greater stability of the internal double bond also contributes to its lower polymerization reactivity.

    • Chain Transfer: Allylic C-H bonds in internal alkenes can be susceptible to chain transfer reactions, leading to low molecular weight polymers.

Due to these challenges, direct polymerization of internal alkene acids is not a common synthetic route. Often, they are functionalized through other means rather than direct polymerization of the internal double bond.

Summary of Comparative Reactivity

ReactionTerminal Alkene AcidInternal Alkene AcidKey Differentiating Factors
Catalytic Hydrogenation Generally FasterGenerally SlowerSteric hindrance at the catalyst surface.
Epoxidation Generally SlowerGenerally FasterElectron density of the double bond (more substituted is more nucleophilic).
Hydrohalogenation Follows Markovnikov's rule (for isolated double bonds)Follows Markovnikov's rule (for isolated double bonds)Stability of the carbocation intermediate. α,β-unsaturated acids show anti-Markovnikov selectivity.
Polymerization Polymerizable (with potential challenges from the carboxyl group)Generally difficult to polymerize directlySteric hindrance and higher stability of the internal double bond.

Visualizing the Concepts

Logical Flow of Reactivity Determinants

Reactivity_Factors cluster_alkene_type Alkene Acid Isomer cluster_properties Inherent Properties cluster_reactivity Resulting Reactivity Terminal Alkene Acid Terminal Alkene Acid Less Steric Hindrance\nLower Stability Less Steric Hindrance Lower Stability Terminal Alkene Acid->Less Steric Hindrance\nLower Stability Internal Alkene Acid Internal Alkene Acid More Steric Hindrance\nHigher Stability More Steric Hindrance Higher Stability Internal Alkene Acid->More Steric Hindrance\nHigher Stability Higher Reactivity in\nCatalytic Hydrogenation Higher Reactivity in Catalytic Hydrogenation Less Steric Hindrance\nLower Stability->Higher Reactivity in\nCatalytic Hydrogenation Lower Reactivity in\nEpoxidation Lower Reactivity in Epoxidation Less Steric Hindrance\nLower Stability->Lower Reactivity in\nEpoxidation Lower Reactivity in\nCatalytic Hydrogenation Lower Reactivity in Catalytic Hydrogenation More Steric Hindrance\nHigher Stability->Lower Reactivity in\nCatalytic Hydrogenation Higher Reactivity in\nEpoxidation Higher Reactivity in Epoxidation More Steric Hindrance\nHigher Stability->Higher Reactivity in\nEpoxidation Difficult to Polymerize Difficult to Polymerize More Steric Hindrance\nHigher Stability->Difficult to Polymerize

Caption: Factors influencing the reactivity of terminal vs. internal alkene acids.

Experimental Workflow for Comparative Hydrogenation

Hydrogenation_Workflow Start Start Prepare Equimolar Mixture\nof Alkene Acids Prepare Equimolar Mixture of Alkene Acids Start->Prepare Equimolar Mixture\nof Alkene Acids Add Pd/C Catalyst\nand Solvent Add Pd/C Catalyst and Solvent Prepare Equimolar Mixture\nof Alkene Acids->Add Pd/C Catalyst\nand Solvent Pressurize with H₂ Gas\nin Parr Reactor Pressurize with H₂ Gas in Parr Reactor Add Pd/C Catalyst\nand Solvent->Pressurize with H₂ Gas\nin Parr Reactor Run Reaction and\nCollect Aliquots at\nTime Intervals Run Reaction and Collect Aliquots at Time Intervals Pressurize with H₂ Gas\nin Parr Reactor->Run Reaction and\nCollect Aliquots at\nTime Intervals Filter Aliquots to\nRemove Catalyst Filter Aliquots to Remove Catalyst Run Reaction and\nCollect Aliquots at\nTime Intervals->Filter Aliquots to\nRemove Catalyst Analyze by GC-MS or NMR Analyze by GC-MS or NMR Filter Aliquots to\nRemove Catalyst->Analyze by GC-MS or NMR Plot Concentration vs. Time\nfor Each Alkene Plot Concentration vs. Time for Each Alkene Analyze by GC-MS or NMR->Plot Concentration vs. Time\nfor Each Alkene Determine Relative\nReaction Rates Determine Relative Reaction Rates Plot Concentration vs. Time\nfor Each Alkene->Determine Relative\nReaction Rates End End Determine Relative\nReaction Rates->End

Caption: Workflow for comparing hydrogenation rates.

Conclusion and Future Outlook

The position of the double bond in an unsaturated carboxylic acid is a critical determinant of its chemical reactivity. Terminal alkene acids, being less sterically hindered, generally exhibit higher reactivity in surface-catalyzed reactions like hydrogenation. Conversely, internal alkene acids, with their more electron-rich double bonds, tend to be more reactive in electrophilic additions such as epoxidation. The polymerization of internal alkene acids remains a significant synthetic challenge, limiting their direct use as monomers for chain-growth polymerization.

For drug development professionals and synthetic chemists, a thorough understanding of these reactivity differences is paramount for designing efficient and selective synthetic routes. The choice between a terminal and an internal alkene acid will depend on the desired subsequent transformations and the target molecular architecture. Future research in catalysis, particularly in the development of catalysts that can overcome the steric and electronic barriers associated with internal alkenes, will undoubtedly open new avenues for the utilization of these abundant and versatile building blocks.

References

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  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

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Validating Purity of 2-Ethylhex-5-enoic Acid via Argentation TLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-ethylhex-5-enoic acid (CAS: 137018-47-4 / 161646-93-1) is a critical chiral building block, often employed in the synthesis of anticonvulsants (e.g., Valproic acid analogues) and specialty polymers.[1][2] Its structural uniqueness lies in the terminal double bond at the 5-position combined with the 2-ethyl branching.

The Validation Challenge: The primary impurity in the synthesis of this compound is often the over-reduced saturated analog, 2-ethylhexanoic acid .

  • Standard TLC (Silica Gel 60): Fails to resolve these two species effectively. Both are carboxylic acids with nearly identical polarity and hydrodynamic volume.

  • GC-FID: The gold standard, but requires derivatization (methylation) to avoid peak tailing and thermal degradation of the free acid.

  • HPLC-UV: Poor sensitivity due to the lack of a strong chromophore (isolated alkene only absorbs <200 nm).

The Solution: This guide details the use of Argentation TLC (Ag-TLC) —silica gel impregnated with silver nitrate.[3][4][5][6] This method exploits the specific affinity of silver ions (


) for 

-electrons in the double bond, retarding the migration of the target alkene while allowing the saturated impurity to migrate freely. This creates a self-validating system where purity is visualized by geometric separation, not just polarity.[7]

Comparative Analysis: Ag-TLC vs. Instrumental Alternatives

The following matrix objectively compares Ag-TLC against instrumental methods for this specific application.

FeatureArgentation TLC (Ag-TLC) GC-FID (Derivatized) HPLC-UV / ELSD
Separation Principle

-Complexation (Alkene specific)
Boiling Point & PolarityPolarity (Hydrophobic interaction)
Differentiation Excellent (Saturated vs. Unsaturated)Excellent (High Resolution)Poor (Co-elution likely)
Sample Prep Time < 5 mins (Direct spotting)30-60 mins (Derivatization to FAME)10 mins (Dilution)
Detection Limit ~0.5 - 1.0 µg (Visual)< 1 ng (Quantitative)> 10 µg (Poor UV response)
Cost Per Run < $2.00> $20.00> $15.00
Throughput High (Multiple samples/plate)Low (Serial injection)Low (Serial injection)

Scientist's Insight: While GC-FID provides the quantitative purity percentage required for a Certificate of Analysis (CoA), Ag-TLC is the superior in-process control.[7] It allows a chemist to visually confirm the presence of the double bond and the absence of the saturated impurity in under 20 minutes without the risk of derivatization artifacts.

Detailed Methodology: The Self-Validating System

A. The Stationary Phase: Silver Nitrate Impregnation

Standard silica gel separates based on polarity (COOH group). To validate the "5-enoic" alkene moiety, we must modify the stationary phase.

  • Mechanism:

    
     ions form a reversible charge-transfer complex with the alkene double bond.[2]
    
    • Saturated Impurity (2-ethylhexanoic acid): No interaction

      
       High Rf.[7][2]
      
    • Target Product (2-ethylhex-5-enoic acid): Strong interaction

      
       Medium Rf.
      
    • Di-unsaturated Impurities: Very strong interaction

      
       Low Rf.[7][2]
      
B. Mobile Phase Optimization

A solvent system of Hexane : Diethyl Ether : Acetic Acid (80 : 20 : 1) is recommended.

  • Hexane/Ether: Provides bulk elution strength.

  • Acetic Acid (1%): Critical. It suppresses the ionization of the carboxylic acid (

    
    ), preventing the "streaking" or "tailing" that otherwise obscures separation.[7][2]
    
C. Visualization Strategy (Dual-Mode)

Since the compound is not UV-active (no conjugation), we use chemical stains.[7][2]

  • KMnO

    
     (Potassium Permanganate):  Specific for the alkene. The target spot turns yellow/brown on a purple background. The saturated impurity will not stain, providing a negative control.
    
  • Bromocresol Green: Specific for the acid. Both the target and the impurity appear as yellow spots on a blue background.

    • Validation Logic: If a spot appears with Bromocresol Green (Acid) but NOT with KMnO

      
       (Alkene) at a higher Rf, it confirms the presence of the saturated impurity.
      

Step-by-Step Protocol

Step 1: Preparation of Ag-TLC Plates

Note: Commercial Ag-TLC plates are rare; in-lab preparation is standard.[7][2]

  • Dissolve 2.5 g Silver Nitrate (AgNO

    
    )  in 50 mL of Methanol:Water (9:1) .
    
  • Immerse a commercial Silica Gel 60 TLC plate into the solution for 5 minutes.

  • Remove and dry in a dark oven at 80°C for 30 minutes .

  • Storage: Store in a desiccator wrapped in aluminum foil (light sensitive).

Step 2: Sample Application
  • Dissolve 10 mg of the sample in 1 mL of Dichloromethane.

  • Spot 2 µL of the sample alongside a reference standard (if available) or a known sample of 2-ethylhexanoic acid (saturated control).

Step 3: Development
  • Equilibrate the TLC chamber with Hexane : Et

    
    O : AcOH (80:20:1)  for 15 minutes.
    
  • Run the plate until the solvent front reaches 1 cm from the top.

  • Remove and air-dry thoroughly to remove acetic acid (which can interfere with pH indicators).[7]

Step 4: Visualization (The Decision Matrix)
  • Plate A (Purity Check): Dip in KMnO

    
     solution .
    
    • Observation: Target spot appears immediately. Saturated impurities remain invisible.

  • Plate B (Impurity Check): Dip in Bromocresol Green (0.04% in EtOH with NaOH) .

    • Observation: All acidic species appear yellow. Compare with Plate A to identify the "ghost" spot (the saturated impurity).

Data Interpretation & Visualization

Expected Rf Values (Approximation)
CompoundFunctional GroupsInteraction with Ag

Estimated Rf
2-Ethylhexanoic acid COOHNone0.65 - 0.75
2-Ethylhex-5-enoic acid COOH + AlkeneModerate0.40 - 0.50
Oxidized/Polar Impurities OH / Di-acidHigh Polarity< 0.10
Workflow Diagram

The following diagram illustrates the logical flow for validating the product using this protocol.

G Start Crude 2-Ethylhex-5-enoic Acid Prep Prepare Ag-TLC Plate (5% AgNO3 in MeOH) Start->Prep Spot Spot Sample & Controls (Saturated Acid Ref) Prep->Spot Run Develop in Hex:Et2O:AcOH (80:20:1) Spot->Run Split Split Analysis Run->Split Vis1 Stain A: KMnO4 (Detects Alkene Only) Split->Vis1 Vis2 Stain B: Bromocresol Green (Detects All Acids) Split->Vis2 Result1 Target Spot Visible Saturated Impurity Invisible Vis1->Result1 Result2 All Acid Spots Visible (Check for High Rf Spot) Vis2->Result2 Conclusion Compare Plates: Extra spot on Plate B = Saturated Impurity Result1->Conclusion Result2->Conclusion

Figure 1: Dual-visualization workflow for confirming the presence of the alkene and detecting saturated impurities.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Momchilova, S., & Nikolova-Damyanova, B. (2003).[7] "Stationary phases for silver ion chromatography of lipids." Journal of Separation Science, 26(3-4), 261-270.[7][2] [7]

  • AOCS Official Method Ce 6-86. (Reapproved 2017).[7][2] "Determination of Trans Fatty Acids by GC." (Cited for contrast regarding GC limitations).

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.[7][2] (Protocols for visualization reagents like Bromocresol Green).

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Thermal Properties Comparison: 2-Ethylhex-5-enoic Acid vs. 2-Ethylhexanoic Acid (2-EHA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Ethylhexanoic Acid (2-EHA) and its unsaturated analog, 2-Ethylhex-5-enoic Acid .

Executive Summary

2-Ethylhexanoic Acid (2-EHA) is a thermally stable, saturated industrial workhorse used widely as a stabilizer and intermediate. In contrast, 2-Ethylhex-5-enoic acid is a reactive, terminal alkene analog, primarily significant as a metabolic intermediate (of 2-EHA and Valproic Acid) and a specialized synthetic building block.

While their boiling points are nearly identical due to similar molecular weights, their thermal stability profiles diverge significantly . 2-EHA exhibits high resistance to oxidation and polymerization, whereas 2-ethylhex-5-enoic acid is prone to thermal degradation, auto-oxidation, and polymerization at elevated temperatures due to the terminal double bond.

Chemical Identity & Structural Basis[1][2][3]

Feature2-Ethylhexanoic Acid (2-EHA)2-Ethylhex-5-enoic Acid
CAS Number 149-57-5137018-47-4 (racemate); 161646-93-1 (R-isomer)
Formula C₈H₁₆O₂C₈H₁₄O₂
MW 144.21 g/mol 142.20 g/mol
Structure Saturated branched chainTerminal alkene at C5 position
Key Characteristic Chemically & Thermally InertReactive (Olefinic), Metabolic Marker
Structural Impact on Thermal Behavior

The loss of two hydrogens to form the terminal double bond in 2-ethylhex-5-enoic acid creates a


-system.
  • Boiling Point: The impact on polarity is minimal. The boiling point of the alkene is predicted to be 2–5°C lower than the saturated acid due to slightly reduced Van der Waals packing efficiency.

  • Stability: The allylic positions (though distant from the carboxyl group) and the terminal alkene itself introduce sites for radical abstraction and polymerization, drastically lowering the onset of thermal decomposition.

Comparative Thermal Properties Data

The following data synthesizes experimental values for 2-EHA and predictive models for the 5-enoic analog (due to its rarity as an isolated bulk chemical).

Property2-EHA (Experimental)2-Ethylhex-5-enoic Acid (Comparative/Predicted)
Boiling Point (760 mmHg) 228 °C~223 – 226 °C
Melting Point -59 °C< -60 °C (Predicted lower due to packing disruption)
Flash Point (Closed Cup) 118 °C~110 – 115 °C (Higher volatility)
Vapor Pressure (20°C) 0.03 mmHg~0.04 – 0.05 mmHg
Thermal Decomposition > 300 °C (Stable)> 180 °C (Risk of polymerization/oxidation)
Auto-ignition Temp 371 °CLower (Susceptible to peroxide formation)

Critical Application Note: Do not rely on simple distillation to separate these two species. Their boiling points are too close. High-efficiency fractionation or chromatographic separation (GC) is required.

Experimental Protocols for Thermal Characterization

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine glass transition (


) and melting behavior (

).
  • Sample Prep: Encapsulate 5–10 mg of liquid sample in hermetically sealed aluminum pans (prevents volatilization).

  • Reference: Empty hermetic aluminum pan.

  • Cycle:

    • Cool to -90 °C at 10 °C/min.

    • Equilibrate for 5 min.

    • Heat to 50 °C at 5 °C/min.

  • Validation: 2-EHA should show a sharp endotherm at -59 °C. The 5-enoic acid will likely show a broader transition or a lower

    
    .
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the Onsets of Degradation (


).
  • Atmosphere: Run two sets: one in Nitrogen (inert) and one in Air (oxidative).

  • Ramp: Ambient to 400 °C at 10 °C/min.

  • Analysis:

    • 2-EHA: Expect single-stage weight loss (evaporation) near BP (228 °C) with minimal residue.

    • 2-Ethylhex-5-enoic Acid: In Air, look for mass gain (oxidation) or early mass loss < 200 °C (peroxide decomposition) prior to evaporation. In Nitrogen, look for a "tail" in the weight loss curve indicating polymerization.

Mechanistic Pathways & Biological Context

The thermal stability difference is rooted in the chemical reactivity of the terminal alkene. In drug development, 2-ethylhex-5-enoic acid is a known metabolite of 2-EHA and is structurally related to the hepatotoxic metabolites of Valproic Acid (VPA).[1]

Metabolic & Degradation Pathway Diagram

Thermal_Metabolic_Pathways cluster_legend Process Key EHA 2-Ethylhexanoic Acid (Stable, Saturated) EHA_5 2-Ethylhex-5-enoic Acid (Reactive Metabolite) EHA->EHA_5 CYP450 (omega-1 desaturation) Polymer Thermal Polymerization (High Temp / No O2) EHA_5->Polymer Heat (>180°C) Peroxide Peroxides / Epoxides (Oxidative Degradation) EHA_5->Peroxide Heat + O2 VPA Valproic Acid (Structural Analog) VPA->EHA_5 Metabolic Analog key1 Blue: Stable Precursor key2 Red: Reactive Intermediate

Caption: Metabolic origination of 2-ethylhex-5-enoic acid and its divergent thermal degradation pathways compared to 2-EHA.

Scientific References

  • National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of 2-Ethylhexanoic Acid. National Institutes of Health. Link

  • Pennanen, S., et al. (1996).[2] "Metabolism of 2-ethylhexanoic acid in the rat." Archives of Toxicology, 70, 473–478. (Identifies 2-ethylhex-5-enoic acid as a metabolite).

  • Lide, D.R. (2005). CRC Handbook of Chemistry and Physics, 86th Edition. CRC Press. (Source for 2-EHA physical constants).

  • European Chemicals Bureau. (2000). IUCLID Dataset: 2-Ethylhexanoic acid. European Commission.[2] Link

  • English, J.C., et al. (1998). "Toxicokinetics of 2-ethylhexanoic acid in the female Fischer 344 rat." Drug Metabolism and Disposition, 26(5). (Pharmacokinetic data supporting the metabolic pathway).

Sources

Safety Operating Guide

2-ethylhex-5-enoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-ethylhex-5-enoic acid , synthesized for researchers and drug development professionals. This protocol applies the Precautionary Principle , leveraging data from the structural analog 2-ethylhexanoic acid where specific toxicological data for the 5-enoic variant is absent, ensuring the highest standard of laboratory safety.[1]

Part 1: Executive Summary & Immediate Directives

  • Core Directive: DO NOT discharge into municipal sewage or sink drains. This compound is a medium-chain unsaturated carboxylic acid; it poses aquatic toxicity risks and potential reproductive hazards.

  • Disposal Stream: Segregate into Non-Halogenated Organic Acid Waste .

  • Immediate Hazard: Combustible liquid. Incompatible with strong oxidizers and strong bases.[2]

  • Spill Response: Absorb with vermiculite or sand. Do not use sawdust (fire risk).[3]

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. 2-ethylhex-5-enoic acid combines a carboxylic acid tail with a terminal alkene, necessitating specific segregation protocols.[1]

Table 1: Physicochemical & Hazard Profile
PropertyData / ValueOperational Implication
Chemical Name 2-ethylhex-5-enoic acidTarget Analyte
CAS Number 137018-47-4Identifier for Waste Manifests
Functional Groups Carboxylic Acid (-COOH), Alkene (C=C)Acidic; susceptible to oxidation
Acidity (pKa) ~4.8 (Predicted based on aliphatic acids)Corrosive to tissue; incompatible with bases
Flash Point >110°C (Predicted based on 2-ethylhexanoic acid)Combustible (Class IIIB) .[1] Keep away from heat.
Toxicity Class Suspected Reprotoxin (Analog-based)Handle with double nitrile gloves.[1]
Solubility Low in water; High in organic solventsRequires organic solvent rinse for glassware.[1]

Critical Safety Note: The structural analog, 2-ethylhexanoic acid (CAS 149-57-5), is classified as a Reproductive Toxin (Category 1B/2) .[1] Treat 2-ethylhex-5-enoic acid with identical containment protocols (fume hood handling, double-gloving).[1]

Part 3: Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste container pressurization and accidents.

Segregation Logic
  • Oxidizer Separation: The C=5 alkene bond is reactive toward strong oxidizers (e.g., Nitric Acid, Permanganates). Mixing these causes exothermic cleavage and potential fire.

  • Base Separation: Mixing with strong bases (NaOH, KOH) generates heat (heat of neutralization) and forms salts (soaps), which can solidify and clog waste lines.

  • Halogen Separation: Unless dissolved in a halogenated solvent (DCM, Chloroform), dispose of this acid in the Non-Halogenated stream to reduce incineration costs.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Routine Laboratory Waste (Small Scale)

For disposal of reaction byproducts, excess reagents, or contaminated stock solutions (< 1 Liter).

  • Preparation:

    • Don PPE: Safety goggles, lab coat, and double nitrile gloves (0.11 mm minimum thickness).

    • Work inside a functioning chemical fume hood.

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or glass waste container.

    • Ensure the container is labeled "Hazardous Waste: Organic Acid, Toxic."

  • Transfer:

    • Pour the 2-ethylhex-5-enoic acid slowly into the waste container.[1]

    • Rinse: Rinse the original vessel with a compatible solvent (e.g., Acetone or Ethanol) and add the rinsate to the same waste container.

    • Do not overfill: Leave at least 10% headspace for vapor expansion.

  • PH Check (Optional but Recommended):

    • If the waste stream is mixed, verify pH is < 10 to prevent uncontrolled hydrolysis of other esters in the bin.

Scenario B: Spill Cleanup (Immediate Response)

For accidental release on benchtop or floor.

  • Isolate: Evacuate the immediate area. Remove ignition sources.[4]

  • Contain:

    • Do NOT use paper towels for bulk liquid (surface area increases evaporation/flammability).

    • Use inert absorbents : Vermiculite, dry sand, or commercial acid-neutralizing spill pads.

  • Neutralize (If safe):

    • Sprinkle Sodium Bicarbonate (

      
      ) or Sodium Carbonate (
      
      
      
      ) over the spill.
    • Observation: Wait for bubbling (

      
       evolution) to cease.
      
  • Collect:

    • Scoop the slurry into a wide-mouth jar.

    • Label as "Solid Debris contaminated with 2-ethylhex-5-enoic acid."[1]

Part 5: Waste Flow & Decision Logic

The following diagram illustrates the decision matrix for disposing of 2-ethylhex-5-enoic acid to ensure compliance and safety.

DisposalLogic Start Waste Generation: 2-ethylhex-5-enoic acid StateCheck State of Matter? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Pure or Solution Solid Solid/Spill Debris StateCheck->Solid Absorbed Spill/Wipes SolventCheck Mixed with Halogens? Liquid->SolventCheck SolidBin Stream C: Hazardous Solid Waste (Double Bagged) Solid->SolidBin NonHalo Stream A: Non-Halogenated Organic (High BTU Incineration) SolventCheck->NonHalo No (Pure, EtOH, Acetone) Halo Stream B: Halogenated Organic (Specific Incineration) SolventCheck->Halo Yes (e.g. DCM, CHCl3)

Figure 1: Decision matrix for segregating 2-ethylhex-5-enoic acid waste streams based on solvent composition and physical state.

Part 6: Regulatory & Compliance (US/EU Context)

  • US EPA (RCRA):

    • While not explicitly listed as a P- or U-listed waste, it exhibits characteristics of Ignitability (D001) if the flash point is < 60°C (unlikely, but possible in solvent mixtures) and Corrosivity (D002) if pH < 2.

    • Best Practice: Manage as "Hazardous Waste - Toxic/Irritant."

  • European Waste Catalogue (EWC):

    • Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • PubChem. (n.d.).[5] 2-Ethyl-5-methylhex-5-enoic acid (Compound Summary).[1][5] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[6] 2-ethylhexanoic acid - Substance Information.[1][2][4][7] (Used as toxicological analog). Retrieved February 5, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 5, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.